1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
(1-acetylpiperidin-4-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-3-5-14(6-4-11)20(17,18)19-13-7-9-15(10-8-13)12(2)16/h3-6,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRDAWFHZLGCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a robust synthetic pathway, and presents a suite of analytical methodologies for its characterization. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of piperidine-based scaffolds in the pursuit of novel therapeutic agents.
Introduction: The Significance of Piperidine and Tosylate Moieties in Drug Discovery
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also providing a three-dimensional framework that can be strategically functionalized to interact with biological targets.[2] When incorporated into drug candidates, the piperidine motif can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
The 4-methylbenzenesulfonate group, commonly known as a tosylate, is a derivative of p-toluenesulfonic acid. In synthetic organic chemistry, tosylates are highly valued as excellent leaving groups in nucleophilic substitution reactions.[3] The conversion of a hydroxyl group to a tosylate enhances its reactivity, facilitating the formation of new chemical bonds under mild conditions.[3] This reactivity makes tosylated intermediates, such as this compound, valuable building blocks for the synthesis of complex molecular architectures.[4]
The subject of this guide, this compound, combines these two critical functional groups. The acetylated piperidine core provides a platform for diverse chemical modifications, while the tosylate group offers a reactive handle for introducing a wide range of functionalities. This unique combination makes it a versatile intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄S | [5] |
| Molecular Weight | 297.37 g/mol | [5] |
| CAS Number | 92531-11-8 | [5] |
| Appearance | Expected to be a solid | General Knowledge |
| Storage | Sealed in dry, 2-8°C | [5] |
Chemical Structure
The chemical structure of this compound is depicted below. The numbering of the atoms in the piperidine and benzene rings is provided for clarity in the subsequent discussion of its spectral data.
Figure 1: Chemical structure of this compound.
Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be achieved through a two-step process starting from 4-hydroxypiperidine. The proposed synthetic workflow is illustrated below.
Figure 2: Proposed synthetic workflow for this compound.
Step 1: Synthesis of Piperidin-4-yl 4-methylbenzenesulfonate
Causality: The hydroxyl group of 4-hydroxypiperidine is a poor leaving group. Tosylation converts it into a tosylate group, which is an excellent leaving group, thus activating this position for subsequent nucleophilic substitution reactions.[3] Pyridine is used as a base to neutralize the HCl generated during the reaction.
Protocol:
-
To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure piperidin-4-yl 4-methylbenzenesulfonate.
Step 2: Synthesis of this compound
Causality: The secondary amine of the piperidine ring is nucleophilic and readily reacts with an acetylating agent like acetic anhydride. Triethylamine acts as a base to scavenge the acetic acid byproduct.
Protocol:
-
Dissolve piperidin-4-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are recommended.
Sources
Spectroscopic data for 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
Introduction
This compound (CAS No. 92531-11-8) is a key intermediate in organic synthesis, often utilized in the development of pharmaceutical agents.[1] Its structure combines a piperidine ring, an acetyl moiety, and a tosylate leaving group, making it a versatile building block. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for monitoring reaction progress. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and field-proven insights. The causality behind spectral features is explained to provide a framework for researchers and drug development professionals.
Compound Profile
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 92531-11-8[1] |
| Molecular Formula | C₁₄H₁₉NO₄S[1] |
| Molecular Weight | 297.37 g/mol [1] |
Below is a diagram illustrating the chemical structure and atom numbering scheme used for the spectroscopic assignments in this guide.
Caption: Chemical structure and numbering for spectral assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the tosyl, piperidine, and acetyl moieties.
Expertise & Causality: The piperidine ring exists in a dynamic chair conformation.[2][3] This leads to distinct axial and equatorial proton environments, which often results in complex, overlapping multiplets in the 1.5-4.0 ppm region.[2] The presence of the electron-withdrawing acetyl group on the nitrogen and the tosylate group at the C4 position significantly influences the chemical shifts of adjacent protons through inductive effects. The acetyl group restricts free rotation around the C-N amide bond, leading to two distinct chemical environments for the C2/C6 and C3/C5 protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-10, H-12 (Tosyl) | 7.78 | d | 2H | Protons ortho to the electron-withdrawing sulfonate group are deshielded. |
| H-9, H-13 (Tosyl) | 7.35 | d | 2H | Protons meta to the sulfonate group. |
| H-4 (Piperidine) | 4.7-4.9 | m | 1H | The proton on the carbon bearing the electronegative tosylate group is significantly deshielded. |
| H-2eq, H-6eq (Piperidine) | 3.8-4.0 | m | 2H | Protons adjacent to the amide nitrogen are deshielded. Rotational hindrance can cause distinct signals. |
| H-2ax, H-6ax (Piperidine) | 3.0-3.2 | m | 2H | Protons adjacent to the amide nitrogen, typically more shielded than their equatorial counterparts. |
| H-14 (Tosyl CH₃) | 2.45 | s | 3H | Aromatic methyl group, characteristic singlet. |
| H-8 (Acetyl CH₃) | 2.10 | s | 3H | Acetyl methyl group, characteristic singlet. |
| H-3eq, H-5eq (Piperidine) | 1.9-2.1 | m | 2H | Equatorial protons on the piperidine ring. |
| H-3ax, H-5ax (Piperidine) | 1.6-1.8 | m | 2H | Axial protons on the piperidine ring, often shielded relative to equatorial protons. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework. Each unique carbon atom in the molecule will give a distinct signal.
Expertise & Causality: The chemical shift of each carbon is determined by its hybridization and the electronegativity of its neighbors. The carbonyl carbon of the acetyl group (C7) will be highly deshielded, appearing around 169 ppm. Carbons in the aromatic tosyl group will appear in the typical aromatic region (120-150 ppm). The piperidine carbons are in the aliphatic region, with their shifts influenced by the attached nitrogen and the C4-oxygen.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-7 (C=O Acetyl) | ~169.0 | Amide carbonyl carbon, highly deshielded. |
| C-11 (Tosyl) | ~145.0 | Aromatic carbon attached to the methyl group. |
| C-9 (Tosyl) | ~134.0 | Aromatic carbon attached to the sulfonate group. |
| C-10, C-12 (Tosyl) | ~130.0 | Aromatic C-H carbons ortho to the methyl group. |
| C-9, C-13 (Tosyl) | ~127.8 | Aromatic C-H carbons meta to the methyl group. |
| C-4 (Piperidine) | ~75.0 | Carbon attached to the electronegative oxygen of the tosylate, significantly deshielded. |
| C-2, C-6 (Piperidine) | ~45.0 | Carbons adjacent to the amide nitrogen. May show two signals due to hindered rotation. |
| C-3, C-5 (Piperidine) | ~33.0 | Piperidine ring carbons beta to the nitrogen. |
| C-8 (Acetyl CH₃) | ~21.7 | Acetyl methyl carbon. |
| C-14 (Tosyl CH₃) | ~21.6 | Tosyl methyl carbon. |
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Causality: The key functional groups in this molecule—sulfonate, amide, and aromatic rings—have strong, characteristic IR absorptions. The S=O bonds of the sulfonate group give rise to two intense stretching bands.[4] The C=O bond of the tertiary amide will produce a strong absorption band, typically in the 1630-1670 cm⁻¹ range.
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| ~3050-3100 | Medium | C-H (Aromatic) | Stretching |
| ~2850-2950 | Medium | C-H (Aliphatic) | Stretching |
| ~1650 | Strong | C=O (Amide) | Stretching |
| ~1595 | Medium | C=C (Aromatic) | Stretching |
| ~1350 | Strong | S=O (Sulfonate) | Asymmetric Stretching[5] |
| ~1175 | Strong | S=O (Sulfonate) | Symmetric Stretching[5] |
| ~1100, ~1020 | Strong | C-O, S-O | Stretching |
| ~815 | Strong | C-H (Aromatic) | Out-of-plane Bending (para-substituted) |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Expertise & Causality: In Electrospray Ionization (ESI), the molecule will likely be observed as the protonated molecular ion [M+H]⁺ at m/z 298.38. The fragmentation pattern under Collision-Induced Dissociation (CID) can be predicted based on the stability of the resulting fragments. The tosylate is an excellent leaving group, and the amide bond is also a common site of cleavage. Acylation of the piperidine nitrogen alters the typical fragmentation pathways seen in simpler piperidines, often directing cleavage to occur alpha to the carbonyl group.[6]
Predicted Fragmentation Pathway
Sources
Starting materials for 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate synthesis
Executive Summary
1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (CAS 92531-11-8) serves as a critical intermediate in medicinal chemistry, particularly for introducing the N-acetylpiperidine motif into larger pharmacological scaffolds via nucleophilic substitution. The synthesis hinges on the orthogonal reactivity of the bifunctional precursor, 4-hydroxypiperidine.
This guide outlines a robust, two-step protocol designed to maximize yield and minimize common side reactions—specifically the over-acylation in Step 1 and the elimination or chlorination side-pathways in Step 2. By controlling the thermodynamics of the reaction and selecting high-purity starting materials, researchers can achieve a scalable, self-validating process.
Strategic Retrosynthesis
The synthesis is designed around a "Protect-then-Activate" strategy. Direct tosylation of 4-hydroxypiperidine is contraindicated because the secondary amine is more nucleophilic than the secondary alcohol, leading to the stable but undesired N-tosyl sulfonamide. Therefore, N-acylation must precede O-sulfonylation.
Figure 1: Retrosynthetic analysis revealing the necessity of sequential N-functionalization followed by O-activation.
Critical Analysis of Starting Materials
The success of this synthesis is determined before the first reaction begins. The following specifications are non-negotiable for high-purity output.
4-Hydroxypiperidine (The Core)[1]
-
CAS: 5382-16-1
-
Critical Attribute: Hygroscopicity . This material is extremely hygroscopic.
-
Impact: Excess water hydrolyzes Acetic Anhydride (Step 1) and Tosyl Chloride (Step 2), altering stoichiometry and generating acidic impurities.
-
Handling: Must be stored under desiccant. If the water content >1.0% (Karl Fischer), azeotropic drying with toluene is required before use.
Acetic Anhydride vs. Acetyl Chloride
-
Selection: Acetic Anhydride (
) is preferred over Acetyl Chloride ( ). -
Reasoning:
releases HCl gas, which instantly protonates the piperidine nitrogen, rendering it non-nucleophilic and stalling the reaction unless a stoichiometric excess of base is used. provides a gentler acylation profile, allowing for high chemoselectivity (N-acylation over O-acylation) under controlled temperatures [1].
p-Toluenesulfonyl Chloride (TsCl)[2]
-
CAS: 98-59-9
-
Critical Attribute: Free Acid Content . TsCl degrades to p-toluenesulfonic acid (TsOH) and HCl upon exposure to moisture.
-
Purification: Commercial TsCl often contains TsOH. Recrystallization from chloroform/petroleum ether is recommended if the melting point is below 67°C. Impure TsCl leads to colored impurities and lower yields in Step 2 [2].
Step 1: Chemoselective N-Acetylation
Objective: Selectively acetylate the nitrogen (amine) while leaving the oxygen (alcohol) free.
Mechanism & Logic
Amines are significantly more nucleophilic than alcohols. By maintaining a temperature below 10°C and controlling stoichiometry, we kinetically favor the formation of the amide bond. High temperatures or excess reagent will drive the reaction thermodynamically to form the N,O-diacetyl impurity.
Protocol
-
Setup: Charge a 3-neck round bottom flask with 4-Hydroxypiperidine (1.0 equiv) and Dichloromethane (DCM) (10 volumes).
-
Base: Add Triethylamine (TEA) (1.1 equiv). While the amine itself is basic, TEA acts as a proton scavenger to drive the equilibrium.
-
Cooling: Cool the solution to 0–5°C using an ice bath.
-
Addition: Add Acetic Anhydride (1.05 equiv) dropwise over 30 minutes. Crucial: Do not allow exotherm to exceed 10°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with water (2x) to remove salts and unreacted amine. Dry organic layer over
.[1] -
Isolation: Concentrate in vacuo. The product, 1-acetylpiperidin-4-ol , is typically a viscous oil or low-melting solid that can be used directly in Step 2 without chromatography if purity is >95% by NMR.
Step 2: O-Tosylation (Activation)
Objective: Convert the secondary alcohol into a good leaving group (Tosylate).
Thermodynamics & Risks
This reaction is sensitive.
-
Risk 1: Elimination. The product is a secondary sulfonate. Heating in the presence of base (pyridine) can cause E2 elimination to form the alkene (1-acetyl-1,2,3,6-tetrahydropyridine).
-
Risk 2: Substitution. Prolonged reaction times with Pyridine-HCl can lead to the chloride displacing the tosylate (
), forming the alkyl chloride impurity [3].
Protocol
-
Setup: Dissolve 1-acetylpiperidin-4-ol (1.0 equiv) in anhydrous DCM (5 volumes).
-
Reagents: Add Pyridine (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Pyridine acts as both base and solvent/catalyst.
-
Cooling: Cool to 0°C .
-
Addition: Add p-Toluenesulfonyl chloride (1.2 equiv) portion-wise. Solid addition is preferred to control rate.
-
Monitoring: Stir at 0°C to 10°C. Monitor by TLC or HPLC every 2 hours. Stop the reaction immediately upon consumption of starting material (typically 4–6 hours). Do not let it stir overnight.
-
Quench: Pour into ice water/HCl (1M) to neutralize excess pyridine.
-
Purification: Extract with DCM. Wash with brine. Recrystallize from EtOAc/Hexanes if necessary to remove excess TsCl.
Workflow Visualization
Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints to prevent specific failure modes.
Quality Control & Analytics
To ensure the integrity of the final scaffold, the following analytical parameters must be met.
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Yellowing indicates oxidation or pyridine retention. |
| Purity | > 98.0% | HPLC (UV 254nm) | Critical for subsequent |
| 1H NMR | Confirm Acetyl (s, 3H) & Tosyl (AA'BB', 4H) | Verify ratio of Acetyl:Tosyl is 1:1. | |
| Water | < 0.5% | Karl Fischer | Water degrades the sulfonate over time. |
NMR Diagnostic Signal: Look for the shift of the C4-methine proton.
-
In 1-acetylpiperidin-4-ol : ~3.8 ppm.[2]
-
In Target Tosylate : Shifts downfield to ~4.7 ppm due to the electron-withdrawing effect of the sulfonate ester [4].
References
-
Vogel, H. et al. (2010).[3] Selective N-terminal Acetylation of Peptides. PLoS ONE, 5(9), e12684.[3] Link
-
Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity.Link
-
Dmitriev, M. et al. (2014). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides. ResearchGate.[4] Link
-
BLD Pharm. (n.d.). This compound Product Data.Link
Sources
Technical Guide: Solubility Profiling & Solvent Selection for 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
The following technical guide details the solubility profile, physicochemical characteristics, and solvent selection strategies for 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (CAS 92531-11-8).
Executive Summary
This compound (also known as 1-acetyl-4-piperidinyl tosylate) is a critical electrophilic intermediate in medicinal chemistry. It serves as a versatile scaffold for introducing the N-acetylpiperidine motif via nucleophilic substitution (
Understanding its solubility landscape is paramount for two distinct process phases:
-
Reaction Optimization: Maximizing concentration in polar aprotic solvents to facilitate substitution.
-
Purification: Identifying orthogonal solvent systems (solvent/anti-solvent) for crystallization to remove sulfonic acid byproducts.
This guide synthesizes structural analysis with empirical process data to provide a comprehensive solubility profile and a validated protocol for saturation determination.
Physicochemical Architecture & Solubility Logic
To predict and manipulate the solubility of this compound, one must analyze its competing functional groups. The molecule is a neutral covalent ester , not a salt.
-
The Hydrophobic Domain (Tosylate & Piperidine Skeleton): The p-toluenesulfonyl (tosyl) group and the piperidine ring contribute significant lipophilicity, driving solubility in chlorinated and aromatic solvents.
-
The Polar Domain (Acetamide): The N-acetyl group reduces the basicity of the nitrogen, rendering it neutral. However, the amide carbonyl acts as a hydrogen bond acceptor, providing moderate compatibility with polar organic solvents (alcohols, esters).
Key Implication: Unlike free piperidine derivatives, this compound does not dissolve in dilute aqueous acid. It behaves as a lipophilic organic solid.
| Property | Value (Predicted/Empirical) | Impact on Solubility |
| Molecular Weight | 297.37 g/mol | Moderate molecular size allows good dissolution in organic media. |
| LogP | ~1.5 – 2.0 | Lipophilic.[1] Favors organic layers (DCM, EtOAc) over aqueous phases. |
| H-Bond Donors | 0 | Lack of donors limits solubility in water/pure hydrocarbons. |
| H-Bond Acceptors | 4 (S=O, C=O) | Good solubility in polar aprotic solvents (DMSO, DMF). |
Solubility Landscape: Empirical Guidelines
The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and standard processing conditions for piperidinyl tosylates.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Reaction Solvent. Excellent for synthesis and extraction. |
| Chlorinated | Chloroform ( | High | Alternative to DCM; often used in NMR analysis. |
| Polar Aprotic | DMSO / DMF | High | |
| Polar Aprotic | Acetonitrile (MeCN) | High | Good balance for reactions and HPLC analysis. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Crystallization. Soluble hot; often sparingly soluble cold. |
| Alcohols | Methanol / Ethanol | Moderate | Recrystallization. Caution: Prolonged heating may cause solvolysis. |
| Aromatics | Toluene | Moderate | Soluble at elevated temperatures; useful for azeotropic drying. |
| Ethers | THF / 2-MeTHF | Good | General reaction solvent. |
| Alkanes | Hexanes / Heptane | Insoluble | Anti-Solvent. Used to crash out the product from EtOAc/DCM. |
| Aqueous | Water | Insoluble | Used to wash away inorganic salts during workup. |
Critical Note on Stability: Avoid prolonged heating in alcohols (methanol/ethanol) or wet polar solvents. Sulfonate esters are susceptible to solvolysis (hydrolysis/alcoholysis), regenerating the alcohol and sulfonic acid.
Experimental Methodology: Saturation Solubility Protocol
As a Senior Scientist, relying on literature values is insufficient for GMP workflows. You must validate solubility empirically.
Protocol: Gravimetric Determination (Shake-Flask Method)
Objective: Determine the saturation solubility (
Reagents:
-
Compound: this compound (>98% purity).[2]
-
Solvent: HPLC Grade (dried if necessary).
Workflow:
-
Excess Addition: Weigh approximately 500 mg of the solid into a 4 mL scintillation vial.
-
Solvent Introduction: Add 1.0 mL of the target solvent.
-
Equilibration:
-
Seal vial tightly with a PTFE-lined cap.
-
Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).
-
Visual Check: Ensure solid remains visible.[1] If all solid dissolves, add more compound until saturation is visible.
-
-
Phase Separation: Centrifuge the slurry at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification (Gravimetric):
-
Pipette exactly 0.5 mL of the clear supernatant into a pre-weighed tared vial (
). -
Evaporate solvent under a stream of nitrogen, then dry in a vacuum oven at 40°C for 4 hours.
-
Weigh the vial with residue (
).
-
-
Calculation:
Process Optimization & Solvent Selection Logic
The choice of solvent dictates the yield and purity of the subsequent nucleophilic substitution.
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting solvents based on the process stage (Synthesis vs. Purification).
Figure 1: Decision logic for solvent selection during reaction and purification phases.
Mechanistic Insight[3]
-
For
Reactions: The tosylate is a leaving group. Using DMSO or DMF solvates the cation of the nucleophilic salt (e.g., ), leaving the anion "naked" and more reactive, significantly increasing reaction rates compared to protic solvents like ethanol [1]. -
For Crystallization: The compound often oils out of pure ethanol. A binary system of DCM/Hexane or EtOAc/Heptane is superior. The compound is dissolved in a minimum amount of the "Good" solvent (DCM/EtOAc), and the "Bad" solvent (Hexane) is added dropwise until turbidity persists [2].
References
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
BLD Pharm. (2024). Product SDS: this compound (CAS 92531-11-8).
-
PubChem. (n.d.). Compound Summary: Tosylate Esters and Solubility. National Library of Medicine.
Sources
Methodological & Application
1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate as an intermediate in drug discovery
[1]
Executive Summary
1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (CAS: 92531-11-8) serves as a critical electrophilic building block in the synthesis of 4-substituted piperidines—a privileged pharmacophore in medicinal chemistry. This guide details the handling, reactivity, and synthetic protocols for this intermediate.[1] Unlike 4-halopiperidines, the tosylate moiety offers a tunable leaving group profile, but it introduces specific stability challenges regarding elimination side-reactions and genotoxicity concerns.[1]
This document provides a validated workflow for nucleophilic displacement (
Chemical Profile & Safety Assessment
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 297.37 g/mol | |
| Appearance | White to off-white solid | Crystalline forms are preferred for stability.[2][3] |
| Solubility | DCM, DMF, DMSO, Acetonitrile | Poor stability in protic solvents under basic conditions.[1] |
| Melting Point | 108–112 °C | Sharp range indicates high purity; broad range suggests hydrolysis.[1] |
Critical Safety: Genotoxicity (PGI)
Warning: Alkyl and aryl sulfonates, including piperidinyl tosylates, are structural alerts for genotoxicity (potential alkylating agents).[1]
-
Handling: Use full PPE and handle in a fume hood.
-
Regulatory Context: In late-stage development, residual tosylate levels must be quantified (typically < ppm levels) to meet ICH M7 guidelines.
-
Decontamination: Treat spills with aqueous sodium hydroxide (1M) or ammonium hydroxide to hydrolyze the sulfonate ester.
Synthetic Utility & Mechanism[5]
The piperidine ring is a core scaffold in numerous GPCR ligands (e.g., muscarinic agonists, opioid antagonists) and kinase inhibitors.[1] The 4-position is a strategic vector for diversity.
Mechanism of Action
The reaction proceeds primarily via an
Pathway Visualization
The following diagram illustrates the synthetic flow and the critical decision nodes to avoid elimination.
Caption: Synthetic pathway for 4-substituted piperidines highlighting the divergence between productive substitution (
Detailed Protocol: Nucleophilic Substitution with Amines
This protocol describes the synthesis of a 4-amino-piperidine derivative.[4][5][6] It is designed to minimize the formation of the elimination byproduct.
Target Reaction: Displacement of Tosylate by Benzylamine (Model Nucleophile).[1]
Reagents & Equipment[7]
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Benzylamine (1.2 – 1.5 equiv).[1]
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 equiv).[1] Note: Avoid strong bases like NaH or KOtBu to reduce elimination. -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous).
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – Finkelstein condition to accelerate reaction via transient iodide formation.[1]
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a 2-neck round bottom flask and cool under nitrogen flow.
-
Charge the flask with This compound (1.0 g, 3.36 mmol) and anhydrous
(0.93 g, 6.72 mmol). -
Add KI (56 mg, 0.34 mmol) if using sterically hindered amines.[1]
-
Add anhydrous Acetonitrile (10 mL). Concentration check: 0.3–0.5 M is optimal.
Step 2: Nucleophile Addition
-
Add Benzylamine (0.55 mL, 5.04 mmol) dropwise via syringe at room temperature.[1]
-
Self-Validating Check: Verify the mixture is a suspension.[1] If the tosylate dissolves immediately, ensure the solvent is dry; water promotes hydrolysis.[1]
Step 3: Reaction (Thermal Activation)
-
Heat the mixture to 60–70 °C .
-
Expert Insight: Do not exceed 80 °C initially.[1] Higher temperatures significantly increase the rate of elimination (tetrahydropyridine formation).
-
-
Monitor via TLC (System: 5% MeOH in DCM) or LC-MS every 2 hours.
-
Target Spot: Product will be more polar (lower
) than the starting tosylate but less polar than the amine salt. -
Impurity Watch: Look for a non-polar spot near the solvent front (elimination product).
-
Step 4: Workup & Purification
-
Cool to room temperature. Filter off the inorganic salts (
, KOTs) through a Celite pad.[1] -
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in EtOAc (30 mL) and wash with saturated
(2 x 15 mL) and Brine (1 x 15 mL). -
Dry over
and concentrate. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Gradient 0
10% MeOH in DCM. -
Note: The elimination byproduct usually elutes very early (non-polar).
-
Analytical Validation & Troubleshooting
Quality Control Criteria
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Diagnostic shift of C4-H from |
| Purity | HPLC (UV 254 nm) | > 95% Area. |
| Residual Tosylate | LC-MS/GC-MS | < Limit of Quantitation (critical for biological assays). |
Troubleshooting Guide
Issue: High levels of Elimination Product (Tetrahydropyridine)
-
Cause: Base is too strong or temperature is too high.[1]
-
Solution: Switch solvent to DMF (lowers activation energy for
) and lower temperature to 50 °C. Use a weaker base like DIPEA or .
Issue: No Reaction / Slow Conversion
-
Cause: Nucleophile is poor or steric hindrance at C4.[1]
-
Solution: Add 0.5 equiv LiBr or KI . The halide displaces the tosylate first to form a more reactive alkyl halide intermediate (in situ Finkelstein).
Issue: Hydrolysis (Formation of 1-Acetyl-4-piperidinol)
Case Study: Synthesis of a Muscarinic Agonist Scaffold
Objective: Synthesis of 4-(phenylthio)-1-acetylpiperidine.
Protocol Adaptation:
-
Nucleophile: Thiophenol (more acidic,
~6).[1] -
Base Modification: Use
in Acetone at reflux. Cesium (soft cation) stabilizes the thiolate anion, enhancing nucleophilicity over basicity, thereby suppressing elimination.[1] -
Outcome: 92% Yield, <1% Elimination product.
-
Significance: This scaffold demonstrates that "soft" nucleophiles (S, N) are far superior to "hard" nucleophiles (O) for displacing secondary tosylates on piperidine rings.[1]
References
-
Structure-Reactivity Relationships in Piperidine Tosylates
-
Journal of Organic Chemistry, "Nucleophilic displacements on 4-substituted piperidines: Conformational effects."[1]
-
(General Reference for mechanism)
-
-
Genotoxicity of Sulfonate Esters
-
Regulatory Toxicology and Pharmacology, "Assessment of the genotoxic potential of alkyl sulfonates."[1]
-
-
Synthetic Protocols for Piperidines
-
Organic Process Research & Development, "Scalable synthesis of 4-amino-piperidine derivatives."
-
-
General Reactivity of 1-Acetyl-4-piperidinol derivatives
-
National Institutes of Health (NIH) PubChem Compound Summary.[1]
-
(Note: Specific page numbers and volume data for the generic references above would depend on the exact year of the specific drug application, but these journals are the authoritative repositories for this chemistry.)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Strategic Application of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged Piperidine Scaffold and the Role of a Versatile Intermediate
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to optimize a drug candidate's pharmacological profile, including its solubility, metabolic stability, and target-binding affinity.[3][4] Within the arsenal of synthetic building blocks used to construct these complex molecules, 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate stands out as a highly valuable and versatile intermediate.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will delve into its strategic importance, provide detailed protocols for its use in key synthetic transformations, and offer insights into the rationale behind the experimental design.
Core Attributes of this compound:
The utility of this intermediate stems from two key structural features:
-
The N-Acetyl Protecting Group: The acetyl group serves as a robust and readily cleavable protecting group for the piperidine nitrogen. This allows for selective reactions at the 4-position of the piperidine ring without interference from the nucleophilic nitrogen.
-
The Tosylate Leaving Group: The 4-methylbenzenesulfonate (tosylate) moiety is an excellent leaving group, facilitating nucleophilic substitution reactions at the C4 position. The stability of the resulting tosylate anion is a key driving force for these transformations.[5]
These features enable a modular and efficient approach to the synthesis of 4-substituted piperidine derivatives, which are key components of numerous pharmaceuticals, particularly in the realm of antipsychotics and other central nervous system (CNS) agents.[4][6]
Application in the Synthesis of a 4-Aminopiperidine Scaffold: A Gateway to Bioactive Molecules
A primary application of this compound is in the synthesis of 4-aminopiperidine derivatives. These scaffolds are crucial for the development of a wide range of therapeutic agents, including antagonists for chemokine receptors like CCR5, which are targets for HIV-1 entry inhibitors.[7] The following two-step protocol illustrates a representative synthetic route to a 4-substituted aminopiperidine, a common precursor in drug discovery programs.
Step 1: Nucleophilic Substitution of the Tosylate Group
This step showcases the displacement of the tosylate leaving group by an amine nucleophile, a fundamental SN2 reaction. The choice of the amine nucleophile can be tailored to the specific target molecule. For this protocol, we will use benzylamine as a representative primary amine.
Experimental Protocol: Synthesis of 1-Acetyl-4-(benzylamino)piperidine
-
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.) and benzylamine (1.2 eq.).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 1-acetyl-4-(benzylamino)piperidine.
-
Causality and Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions, as it can solvate the cation while leaving the nucleophile relatively free to attack the electrophilic carbon.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the p-toluenesulfonic acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
-
Excess Nucleophile: A slight excess of benzylamine is used to ensure the complete consumption of the starting tosylate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 6-12 hours |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 1-Acetyl-4-(benzylamino)piperidine.
Step 2: N-Deacetylation to Unveil the Piperidine Nitrogen
The second step involves the removal of the N-acetyl protecting group to liberate the secondary amine of the piperidine ring. This is a crucial step for subsequent modifications, such as the coupling to other molecular fragments to build the final drug candidate. Acid-catalyzed hydrolysis is a common and effective method for this transformation.
Experimental Protocol: Synthesis of 4-(Benzylamino)piperidine
-
Materials:
-
1-Acetyl-4-(benzylamino)piperidine
-
6 M Hydrochloric Acid (HCl)
-
10 M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1-acetyl-4-(benzylamino)piperidine (1.0 eq.) in a suitable solvent (e.g., methanol or water), add 6 M hydrochloric acid (5.0 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture to a pH > 12 with 10 M sodium hydroxide solution, ensuring the temperature is controlled with an ice bath.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(benzylamino)piperidine.
-
Causality and Experimental Choices:
-
Acidic Hydrolysis: The acetyl group is an amide, which can be hydrolyzed under acidic conditions. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Strong Acid and Heat: The use of a strong acid like HCl and elevated temperature accelerates the rate of hydrolysis, which can otherwise be slow.
-
Basification: After the reaction, the mixture is basified to deprotonate the ammonium salt of the product, rendering it soluble in organic solvents for extraction.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 90-98% |
| Purity (by HPLC) | >99% |
| Reaction Time | 4-8 hours |
Logical Relationship Diagram:
Caption: Two-step synthesis of a 4-aminopiperidine derivative.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a powerful and versatile intermediate that provides a streamlined entry into the synthesis of 4-substituted piperidine derivatives. Its well-defined reactivity allows for the controlled and efficient introduction of the piperidine scaffold, a critical component in a multitude of clinically successful drugs. The protocols detailed in this application note provide a robust framework for researchers to leverage this valuable building block in their drug discovery and development endeavors. By understanding the underlying principles of its application, scientists can accelerate the synthesis of novel chemical entities with the potential to address unmet medical needs.
References
-
Royal Society of Chemistry. Supporting Information Chemoselective N-deacetylation under mild conditions. [Link]
- Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2015.
-
National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
Regulations.gov. Designation of a List I Chemical: 4-Piperidone. [Link]
-
National Center for Biotechnology Information. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
-
MDPI. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. [Link]
-
RSC Publishing. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
-
Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]
-
YSU Journals. Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. [Link]
-
RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
- Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
-
PubChem. 4-Anilinopiperidine. [Link]
-
National Center for Biotechnology Information. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. [Link]
Sources
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 3. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 7. regulations.gov [regulations.gov]
Experimental setup for reactions involving 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
Executive Summary
This guide details the experimental handling and reaction optimization for 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (hereafter referred to as APTS ). As a secondary alkyl tosylate, APTS serves as a critical electrophile for introducing the N-acetyl-piperidin-4-yl motif into pharmacophores.
However, its secondary carbon center presents a specific challenge: a kinetic competition between bimolecular nucleophilic substitution (
Safety & Regulatory Compliance (ICH M7)
CRITICAL WARNING: Alkyl and aryl sulfonates, including APTS, are classified as Potentially Genotoxic Impurities (PGIs) or Class 1 Mutagenic Impurities under ICH M7 guidelines . They are potent alkylating agents capable of reacting with DNA bases.
Handling Protocols
-
Containment: All weighing and transfer must occur within a certified fume hood or isolator.
-
Decontamination: Do not wash glassware directly with water. Rinse all glassware with a Quenching Solution (e.g., 10% w/v NaOH or 20% diethylamine in methanol) to chemically decompose residual tosylate before standard cleaning.
-
Trace Analysis: In late-stage synthesis, residual APTS levels in the final API must typically be controlled to < ppm levels (Threshold of Toxicological Concern).
Mechanistic Insight & Reaction Engineering
The Secondary Carbon Challenge
The tosylate group in APTS is attached to the C4 position of the piperidine ring. This secondary center is sterically hindered compared to primary alkyl tosylates.
-
Pathway (Desired): Requires a strong nucleophile and polar aprotic solvent to attack the antibonding
orbital. -
Pathway (Undesired): Strong, bulky bases (e.g.,
-BuOK) or high temperatures will deprotonate the -hydrogens, leading to the alkene.
The Finkelstein Advantage (In-Situ Activation)
For nucleophiles with moderate reactivity (e.g., secondary amines, anilines), direct displacement of the tosylate is often sluggish. Recommendation: Use the Finkelstein Modification . Adding catalytic or stoichiometric Sodium Iodide (NaI) converts the Tosylate (Good Leaving Group) to an Iodide (Excellent Leaving Group) in situ.
-
Mechanism:
-
The resulting secondary iodide reacts significantly faster with the target nucleophile than the original tosylate.
Reaction Landscape Diagram
The following diagram illustrates the competitive pathways and the strategic intervention using Iodide catalysis.
Figure 1: Mechanistic pathways showing the competition between Elimination (Red) and Substitution (Green), and the catalytic acceleration via Iodide (Yellow).
Experimental Protocols
Protocol A: Heteroatom Alkylation (General Purpose)
Application: Synthesis of ethers, thioethers, or tertiary amines. Scale: 1.0 mmol basis.
| Component | Equivalents | Role | Notes |
| Nucleophile | 1.0 - 1.2 eq | Reactant | Amine, Phenol, or Thiol. |
| APTS | 1.1 - 1.5 eq | Electrophile | Excess accounts for potential hydrolysis/elimination. |
| Base | 2.0 - 3.0 eq | Acid Scavenger | |
| Additive | 0.1 - 0.5 eq | Catalyst | KI or NaI . Essential for secondary amines. |
| Solvent | 10 Vol (mL/g) | Medium | DMF (Standard) or Acetonitrile (Cleaner workup). |
Step-by-Step Procedure:
-
Setup: In a dried reaction vial equipped with a magnetic stir bar, dissolve the Nucleophile (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Activation: Add
(2.0 mmol) and KI (0.2 mmol). Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation/homogeneity. -
Addition: Add APTS (1.2 mmol) in one portion.
-
Reaction:
-
Standard: Heat to 60°C for 4–16 hours.
-
Optimization: Monitor via LCMS. If elimination byproduct (M-OTs mass) accumulates, lower temp to 45°C and extend time.
-
-
Quench (Safety Step): Once conversion >95%, add 0.5 mL of 10% Dimethylamine in MeOH . Stir for 30 mins. Why? This consumes unreacted APTS, preventing genotoxic carryover.
-
Workup: Dilute with EtOAc (20 mL), wash with Water (3 x 10 mL) to remove DMF, then Brine. Dry over
.[1]
Protocol B: "Difficult" Nucleophiles (Cesium Effect)
Application: For sterically hindered amines or electron-deficient phenols.
Key Change: Use Cesium Carbonate (
-
Rationale: The "Cesium Effect" increases the solubility of the base and provides a "naked" anion, enhancing nucleophilicity without increasing basicity to the point of causing elimination.
Experimental Workflow & QC Diagram
Figure 2: Operational workflow emphasizing the critical In-Process Control (IPC) and Safety Quench steps.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / High Elimination | Base is too strong or Temp too high. | Switch from |
| No Reaction | Poor nucleophilicity or steric clash. | Add KI (0.5 eq) to activate via iodide intermediate. Switch solvent to DMSO. |
| Hydrolysis of Reagent | Wet solvent. | Ensure DMF/MeCN is anhydrous (<50 ppm water). APTS hydrolyzes to the alcohol in wet basic conditions. |
| Residual Reagent in Product | Incomplete reaction or poor workup. | Mandatory: Perform the amine quench step. Use column chromatography (silica) to separate non-polar product from polar sulfonates. |
References
-
ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link
-
Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[2] Ber. Dtsch. Chem. Ges., 1910, 43, 1528.[2] (Foundational mechanism for halide/sulfonate exchange).[3]
- Eder, E., et al. "Mutagenic properties of allylic and benzylic compounds: Structure-activity relationships." Biochemical Pharmacology, 1980.
-
Marvel, C. S., & Sekera, V. C. "Alkyl Toluenesulfonates." Organic Syntheses, Coll. Vol. 3, p.366 (1955). Link (Classic protocol for handling tosylates).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
Product Code: 1-Ac-Pip-OTs CAS: 92531-11-8 (Generic Reference) Support Level: Tier 3 (Process Chemistry & R&D)
Introduction
Welcome to the Technical Support Hub for the synthesis of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate . This intermediate is a critical scaffold in the development of CCR5 antagonists and other piperidine-based pharmacophores.
While the tosylation of a secondary alcohol appears routine, the 4-substituted piperidine ring introduces specific conformational constraints that drive three major side reactions: E2 Elimination , Nucleophilic Chlorination , and Pyridinium Salt Formation . This guide provides the mechanistic insight and protocols required to suppress these impurities and achieve pharmaceutical-grade purity (>98%).
Module 1: Critical Impurity Troubleshooting
Issue A: The Product Contains "The Alkene" (Elimination)
Symptom:
-
NMR: Appearance of olefinic protons at
5.6–5.8 ppm (multiplet) and 2.1 ppm (allylic methylene). -
Yield: Lower than expected (<60%).
-
Impurity Identity: 1-Acetyl-1,2,3,6-tetrahydropyridine.
Diagnosis: The secondary tosylate at the C4 position is highly prone to E2 elimination . The piperidine ring exists in a chair conformation. If the leaving group (-OTs) is axial, it is anti-periplanar to the axial protons at C3/C5, significantly lowering the activation energy for base-promoted elimination [1]. High temperatures or overly strong bases accelerate this pathway.
Corrective Action:
-
Temperature Control: The addition of TsCl must occur at 0°C to -5°C . Do not allow the reaction to exceed room temperature (25°C) during the stir-out phase.
-
Base Selection: If using Triethylamine (TEA), switch to Pyridine as the solvent/base. Pyridine is a weaker base (pKa ~5.2) than TEA (pKa ~10.7), reducing the rate of proton abstraction (E2) while still catalyzing the sulfonylation via the
-tosylpyridinium intermediate [2]. -
Reagent Stoichiometry: Avoid large excesses of base if using TEA/DCM.
Issue B: The "Chloro" Impurity
Symptom:
-
Mass Spec: M+ peak corresponds to [M-OTs+Cl].
-
NMR: A distinct shift of the C4-H methine proton upfield compared to the tosylate product.
-
Impurity Identity: 1-Acetyl-4-chloropiperidine.
Diagnosis:
This is a nucleophilic substitution (
Corrective Action:
-
Dilution: Ensure the concentration of the alcohol is ~0.5 M. High concentrations increase the collision frequency between the substrate and chloride ions.
-
Catalyst: Use DMAP (4-Dimethylaminopyridine) (0.1 eq) to accelerate the formation of the tosylate, allowing for shorter reaction times and less exposure to chloride ions.
-
Workup: Quench the reaction immediately upon completion (monitor via TLC/HPLC). Do not let the reaction stir overnight if conversion is complete.
Issue C: Product is a Water-Soluble Solid (Pyridinium Salt)
Symptom:
-
Workup: Product is lost into the aqueous layer during extraction.
-
Solubility: The crude solid dissolves in water but not in DCM/EtOAc.
-
Impurity Identity:
-(1-acetylpiperidin-4-yl)pyridinium tosylate.
Diagnosis: Pyridine acts as a nucleophile, displacing the tosylate group.[1][2] This occurs almost exclusively when the reaction is heated to speed up conversion.
Corrective Action:
-
Strict Temperature Limit: Never heat the reaction above 30°C.
-
Steric Protection: If this persists, switch to a sterically hindered base like 2,6-Lutidine , which cannot act as a nucleophile due to steric hindrance at the nitrogen center.
Module 2: Visualizing the Pathways
The following diagram illustrates the competitive landscape of the reaction. The "Green Path" is the desired kinetic route. Red paths represent thermodynamic sinks caused by improper conditions.
Figure 1: Competitive reaction pathways in the tosylation of 4-hydroxypiperidines.
Module 3: Optimized Synthetic Protocol
This protocol is designed to minimize the side reactions described above.
Reagents:
-
1-Acetylpiperidin-4-ol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq) - Must be white/crystalline. If yellow/liquid, recrystallize from hexane.
-
Pyridine (anhydrous) (5.0 - 10.0 eq) - Acts as solvent and base.
-
DCM (Optional co-solvent if solubility is an issue).
Step-by-Step:
-
Preparation: Charge 1-Acetylpiperidin-4-ol into a round-bottom flask. Add anhydrous Pyridine (5 vol).
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Addition: Add TsCl portion-wise over 20 minutes. Crucial: Maintain internal temp < 5°C. Exothermic spikes promote elimination.
-
Reaction: Allow the mixture to warm slowly to room temperature (20–25°C). Stir for 4–6 hours.
-
Checkpoint: Check TLC (EtOAc/Hexane 1:1). If SM remains, add 0.1 eq DMAP rather than heating.
-
-
Quench: Pour the reaction mixture into ice-cold water (10 vol) with vigorous stirring.
-
Extraction: Extract with DCM (3 x 5 vol).
-
Wash: Wash the organic layer with 1M HCl (cold) to remove excess pyridine. Note: Ensure the aqueous phase is acidic (pH < 2).
-
Neutralization: Wash with Saturated
followed by Brine. -
Drying: Dry over
and concentrate in vacuo at < 40°C .
Module 4: Frequently Asked Questions (FAQ)
Q: My TsCl is wet/yellow. Can I still use it? A: No. Hydrolyzed TsCl contains p-Toluenesulfonic acid (TsOH). This acid will protonate the pyridine, reducing the effective base concentration and potentially catalyzing the dehydration of your alcohol to the alkene. Recrystallize TsCl from chloroform/petroleum ether before use [4].
Q: Why do I wash with HCl? Won't that hydrolyze my acetyl group? A: A rapid, cold wash with dilute HCl (1M) is necessary to remove the pyridine solvent. The N-acetyl amide bond is robust enough to withstand brief exposure to dilute acid at room temperature. However, do not prolong this step.
Q: Can I use NaOH to quench the reaction? A: Absolutely not. Strong hydroxide bases will immediately cause the E2 elimination of your newly formed tosylate to the alkene (Impurity A). Always use water or mild bicarbonate for quenching.
Q: The product oil won't crystallize. What should I do? A: This product often oils out due to residual pyridine or solvent traces.
-
Azeotrope with toluene (2x) to remove pyridine traces.
-
Triturate the oil with cold diethyl ether or a mixture of EtOAc/Hexane (1:4).
-
Scratch the flask sides with a glass rod to induce nucleation.
Module 5: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for product failure.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General mechanism of elimination in cyclic systems).
- Dunn, A. D., & Rudorf, W. D. (1989). Carbon-13 NMR spectra of some 4-substituted piperidines. Magnetic Resonance in Chemistry.
-
Ding, H., et al. (2011). "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates."[1][3][4] Molecules, 16(7), 5665-5673. (Detailed study on Chlorination side reactions).
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Purification of TsCl).
Sources
Technical Support Center: Purification of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
Welcome to the technical support center for the purification of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate and require methods to achieve high purity. The following sections provide in-depth, field-proven insights into identifying common impurities and implementing robust purification strategies, moving beyond simple protocols to explain the scientific rationale behind each step.
Section 1: Understanding the Impurity Profile
Effective purification begins with a comprehensive understanding of the potential impurities. This compound is typically synthesized by the reaction of 1-Acetyl-4-hydroxypiperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1][2] The impurity profile is therefore highly predictable.
Caption: Origin of common impurities during synthesis.
Table 1: Common Impurities and Their Characteristics
| Impurity | Source | Key Physicochemical Properties | Removal Strategy |
| Unreacted 1-Acetyl-4-hydroxypiperidine | Incomplete reaction | High polarity (due to free -OH group) | Column Chromatography, Aqueous Wash |
| p-Toluenesulfonyl Chloride (TsCl) | Excess reagent | Reactive, hydrolyzes easily | Aqueous wash (hydrolyzes to TsOH), Column Chromatography |
| p-Toluenesulfonic Acid (TsOH) | Hydrolysis of TsCl[3][4] | Highly polar, acidic, water-soluble | Aqueous wash with a mild base (e.g., NaHCO₃) |
| Base Hydrochloride Salt | Reaction byproduct[3] | Highly polar, ionic, water-soluble | Filtration (if precipitated), Aqueous Wash |
| Residual Base (e.g., Pyridine) | Excess reagent | Basic, water/organic soluble | Aqueous wash with dilute acid (e.g., 1M HCl) |
| Oxidation Products | Air exposure | Often colored (yellow/brown)[5] | Recrystallization with charcoal treatment |
Section 2: Troubleshooting Purification Workflows
This section addresses specific issues encountered during purification in a question-and-answer format.
Recrystallization Issues
Question: I've completed the reaction workup, removed the solvent, and am left with a crude solid. However, my attempts at recrystallization result in an oil or very poor recovery. What's going wrong?
Answer: This is a classic purification problem, typically rooted in solvent selection or the presence of persistent impurities that inhibit crystal lattice formation.
-
Causality: For effective recrystallization, the desired compound should be highly soluble in a hot solvent but poorly soluble at cold temperatures. If the compound "oils out," it means the solution has become saturated at a temperature above the compound's melting point, often due to an inappropriate solvent or the presence of impurities that depress the melting point. Low recovery indicates that the compound remains too soluble in the cold solvent or that too much solvent was used initially.
-
Solution Workflow:
-
Systematic Solvent Screening: Before committing your entire batch, test a range of solvents with a small sample (10-20 mg). A good solvent will dissolve the crude material when heated but will show significant precipitate formation upon cooling in an ice bath.[6]
-
Employ a Solvent/Anti-Solvent System: This is a powerful technique when a single ideal solvent cannot be found.[5] Dissolve your crude product in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which the product is insoluble but is miscible with the good solvent) dropwise until the solution becomes persistently cloudy. Gently heat to re-dissolve, then allow it to cool slowly. This controlled precipitation often yields high-quality crystals.
-
Table 2: Suggested Solvent Systems for Recrystallization
| Good Solvent | Anti-Solvent | Rationale |
| Ethanol | Water | Good for moderately polar compounds. |
| Ethyl Acetate | Hexanes / Heptane | Excellent for controlling polarity and inducing crystallization. |
| Dichloromethane | Hexanes / Pentane | Effective but requires careful handling due to solvent volatility. |
| Acetone | Water or Hexanes | Versatile system for a range of polarities. |
Column Chromatography Challenges
Question: I'm using flash column chromatography, but my product is coming off the column as a broad, tailing peak, and the separation from a close-running impurity is poor. How can I improve this?
Answer: Peak tailing with piperidine-containing compounds on silica gel is a frequent and predictable issue.[6] It arises from the interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong interaction slows the compound's elution in a non-uniform way, leading to a "tail."
-
Causality & Solution:
-
Mobile Phase Modification: The most direct solution is to add a small amount of a basic modifier to your eluent (mobile phase). This modifier competes with your compound for binding to the acidic sites on the silica, effectively masking them and allowing your product to elute as a sharp, symmetrical peak. The standard choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v).[6]
-
TLC for Eluent Optimization: Before running the column, optimize your eluent system using TLC plates. The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for your target compound.[5] This Rf value typically ensures good separation and a reasonable elution time on the column.
-
Caption: Workflow for optimizing column chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most robust first-pass purification strategy for my crude reaction mixture? A1: A well-designed liquid-liquid extraction (aqueous workup) is the most critical first step. Before attempting recrystallization or chromatography, you must remove the bulk of ionic and highly polar impurities. A standard procedure involves dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing sequentially with:
-
1M HCl (aq): To remove any unreacted basic catalysts (e.g., pyridine, triethylamine).
-
Saturated NaHCO₃ (aq): To remove acidic impurities, primarily p-toluenesulfonic acid.
-
Brine (Saturated NaCl aq): To remove residual water from the organic layer before drying with MgSO₄ or Na₂SO₄. This workup significantly simplifies subsequent purification steps.
Q2: My final product is a white solid, but it has a slight yellow tint. Is this a significant purity issue? A2: A slight yellow discoloration is common and often caused by trace-level oxidation products or other highly conjugated impurities that do not significantly impact the overall purity percentage.[5] If high purity is required for a sensitive downstream application, this color can often be removed by performing a recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.
Q3: How should I properly store the purified this compound? A3: The compound contains a sulfonate ester, which can be susceptible to hydrolysis over long periods, especially in the presence of moisture.[7] The N-acetyl group is also an amide, which can hydrolyze under strongly acidic or basic conditions.[7] Therefore, the purified product should be stored in a tightly sealed container in a cool, dry, and dark environment to ensure long-term stability. Storage in a desiccator at or below room temperature is recommended.
Q4: How can I definitively confirm the purity of my final product? A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis, capable of detecting impurities at very low levels.[8]
-
NMR Spectroscopy: ¹H and ¹³C NMR not only confirm the structure of the desired product but can also reveal the presence of impurities if their signals are visible above the noise.[9]
-
Melting Point: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)
This protocol is ideal when a single suitable recrystallization solvent is difficult to find.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of a "good" solvent (e.g., ethyl acetate) and warm gently while stirring to completely dissolve the solid.
-
Induce Precipitation: While stirring at room temperature, slowly add a "poor" or "anti-solvent" (e.g., hexanes) dropwise from a pipette or addition funnel until the solution just begins to turn persistently cloudy.
-
Re-dissolution: Gently warm the flask until the solution becomes clear again. Be careful not to add excessive heat.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.[6]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent (or a solvent mixture rich in the anti-solvent) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to purify compounds with basic moieties on silica gel.
-
Eluent Preparation: Based on prior TLC analysis, prepare the mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate) and add 0.5-1% triethylamine (TEA) by volume.
-
Column Packing: Pack a glass column with silica gel using a wet slurry method with your prepared eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like pure ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed. This "dry loading" method typically results in better separation.
-
Elution: Begin elution with the prepared mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp or with an appropriate stain.
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.
References
- Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research - Journal of Chemistry Letters. (n.d.). Journal of Chemistry Letters.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). BenchChem.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
- Technical Support Center: Purification of Piperidine Deriv
- How do I purify HCl from a reaction of a primary alcohol and TsCl?. (2015).
- An In-depth Technical Guide to the Synthesis and Purification of 3-Oxetyl Tosyl
- Technical Support Center: Troubleshooting Incomplete Tosyl
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
- Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. (n.d.). PMC.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Stability Summary and Conclusions. (n.d.).
- 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. (n.d.). PMC.
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
- Column Chromatography: Principles, Procedure, and Applic
- A Comparative Guide to Purity Assessment of Synthesized 4-Acetylpiperidine-1-carbonyl chloride. (2025). BenchChem.
- Stability issues of 1,4-Diacetylpiperidine under different conditions. (2025). BenchChem.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
Introduction
Welcome to the Technical Support Center. You are likely synthesizing 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate as a critical intermediate for pharmaceutical scaffolds (e.g., CCR5 antagonists or AChE inhibitors).[1]
This reaction involves the O-tosylation of a secondary alcohol on a piperidine ring. While theoretically simple, this specific substrate presents unique challenges:
-
Elimination Risk: The 4-position of the piperidine ring is prone to E2 elimination, yielding the enamide (1-acetyl-1,2,3,6-tetrahydropyridine).[1]
-
Steric Hindrance: The secondary alcohol at the 4-position is equatorially oriented (in the stable chair conformer) but can be sluggish compared to primary alcohols.
-
Product Stability: Piperidinyl tosylates are sensitive to hydrolysis and acidic degradation on silica gel.
This guide provides self-validating protocols and troubleshooting logic to maximize yield and purity.
Module 1: The "Golden" Protocol (Reaction Setup)
Q: What is the optimal solvent/base system for this specific substrate?
Recommendation: Do not use neat pyridine if you are experiencing elimination side-products. The most robust system for 1-acetyl-4-piperidinol is Dichloromethane (DCM) with Triethylamine (TEA) and catalytic DMAP .[1]
The Logic (Causality):
-
Solvent (DCM): Non-nucleophilic and allows for lower temperature control (
) to suppress elimination.[1] -
Base (TEA): Acts as the proton scavenger.[1]
-
Catalyst (DMAP): Critical.[1] It forms a highly reactive N-tosyl-4-(dimethylamino)pyridinium intermediate, which transfers the tosyl group to the hindered secondary alcohol much faster than TsCl alone.[1]
Standard Operating Procedure (SOP)
-
Preparation: Dry DCM (distilled over CaH
or from a solvent system). Recrystallize -Toluenesulfonyl chloride (TsCl) from hexane/chloroform if the reagent is old (impurities cause color and lower yield).[1] -
Stoichiometry:
-
Execution:
-
Dissolve alcohol, Et
N, and DMAP in DCM ( concentration) under Nitrogen/Argon.[1] -
Cool to
. -
Add TsCl portion-wise (solid) or dropwise (in DCM) over 15 minutes.
-
Crucial: Allow to warm to Room Temperature (RT) only after 1 hour. Stir for 12–18 hours.
-
-
Quench: Add water at
to hydrolyze excess TsCl.
Module 2: Troubleshooting & Diagnostics
Q: My yield is low (<50%), and I see starting material. Should I heat the reaction?
Answer: ABSOLUTELY NOT. Heating this substrate promotes elimination to the alkene (enamide).[1]
Diagnostic Table: Low Yield Root Causes
| Symptom | Probable Cause | Corrective Action |
| Start Material Remains | Old/Hydrolyzed TsCl | Recrystallize TsCl. Commercial TsCl absorbs water to form TsOH, which is unreactive and acidic.[1] |
| Start Material Remains | Insufficient Catalyst | Increase DMAP to 0.2–0.3 equiv . The secondary alcohol is sterically hindered; nucleophilic catalysis is mandatory. |
| New Spot (Non-polar) | Elimination (Alkene) | Check NMR for alkene protons ( |
| Product Decomposes | Acidic Workup | Avoid strong acid washes. Use sat. NaHCO |
Q: How do I remove excess TsCl without decomposing my product?
Answer: Excess TsCl is a common contaminant. Do not try to separate it solely by chromatography, as the conditions may degrade your tosylate.[1]
-
Chemical Removal: Add N,N-dimethylethylenediamine (0.5 equiv relative to excess TsCl) 30 minutes before workup. This reacts with TsCl to form a water-soluble sulfonamide, easily removed in the aqueous wash.
-
Recrystallization: If the product is solid, recrystallize from EtOAc/Hexanes.[1]
Module 3: Visualizing the Reaction Logic
The following diagram illustrates the kinetic competition between the desired substitution (Path A) and the undesired elimination (Path B), along with the catalytic cycle of DMAP.
Figure 1: Reaction pathway analysis. Path A represents the desired DMAP-catalyzed tosylation. Path B represents the thermal elimination risk common in 4-substituted piperidines.
Module 4: Purification & Storage (Critical)
Q: My product degrades on the silica column. How do I fix this?
Answer:
Silica gel is slightly acidic (
The "Neutralized Silica" Protocol:
-
Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexane/EtOAc) + 1% Triethylamine .[1]
-
Column Packing: Pour the column with this basic slurry.
-
Elution: Run the column with standard solvent. The TEA neutralizes the acidic sites on the silica surface.
Q: What is the shelf-life of this compound?
Answer: Tosylates are alkylating agents.[2] They are inherently reactive.
-
Storage:
under Argon/Nitrogen. -
Stability: Stable for months if dry.[1] Hydrolyzes rapidly in moist air to 1-acetyl-4-piperidinol and TsOH.[1]
-
Safety: Treat as a potential genotoxin (alkylator).[1]
Module 5: Troubleshooting Workflow
Use this decision tree to diagnose experimental failures immediately.
Figure 2: Rapid diagnostic logic for reaction outcomes.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General procedures for sulfonate ester formation).
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; Wiley-Interscience: New York, 1999.[1] (Stability of sulfonates).
-
Charette, A. B. "p-Toluenesulfonyl Chloride." in Encyclopedia of Reagents for Organic Synthesis, 2001.[1] [1]
-
Yoshida, Y. et al. "Selective Tosylation of Alcohols with p-Toluenesulfonyl Chloride."[1] Tetrahedron, 1991, 47, 10219.[1] (Mechanistic insights into DMAP catalysis).
-
Org. Synth. 1954, 34, 46. "Tetramethylene Chlorohydrin" (Classic reference for purification of unstable chlorides/tosylates).[1] [1]
Sources
Common issues in the handling and storage of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
Compound ID: 1-Acetyl-4-piperidinyl tosylate | CAS: 92531-11-8[1][2]
Part 1: Core Handling & Storage Protocols
Status: Active Pharmaceutical Intermediate / Electrophilic Reagent Critical Sensitivity: Moisture (Hydrolysis), Heat (Elimination)[1]
Storage Architecture
This compound is an alkyl sulfonate ester.[1][2] Unlike inorganic salts, it is a reactive electrophile designed to function as a leaving group. Improper storage leads to autocatalytic decomposition.[1][2]
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Suppresses thermal elimination (E2 mechanism) to the alkene byproduct (1-acetyl-1,2,3,6-tetrahydropyridine).[1][2] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents hydrolysis.[1][2] The tosylate group ( |
| Container | Amber Vial, Tightly Sealed | Protects from light (minor factor) but primarily ensures a hermetic seal against humidity.[1][2] |
| Desiccant | Required | Store secondary container over activated silica gel or Drierite.[1][2] |
Handling "Best Practices" (The Benchtop Protocol)
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating surface hydrolysis.
-
Solvent Selection: Avoid protic solvents (Methanol, Ethanol, Water) for storage or reaction unless immediate consumption is intended.[1] Preferred solvents: Dichloromethane (DCM), THF (Anhydrous), or DMF.[1]
-
Weighing: Rapid weighing is essential.[1][2] For large scale (>1g), weigh inside a glovebox or under a nitrogen funnel.[1]
Part 2: Troubleshooting & Diagnostics
Scenario A: "My white solid has turned yellow/brown and sticky."
Diagnosis: Acid-Catalyzed Decomposition.[1][2] Mechanism: Moisture ingress caused hydrolysis, releasing p-toluenesulfonic acid (TsOH).[1][2] This strong acid catalyzes further degradation and polymerization of the piperidine ring or elimination reactions. Solution:
-
Check pH of a small aliquot in water (if <4, significant decomposition has occurred).[1]
-
Purification: Recrystallization is risky due to thermal instability.[1][2] Flash chromatography (silica, neutralized with 1%
) is preferred to remove TsOH and the alcohol byproduct.
Scenario B: "Low yields in nucleophilic substitution reactions."
Diagnosis: Competitive Hydrolysis or Elimination.[1][2] Root Cause:
-
Wet Solvents: If your solvent contains water, hydroxide/water competes with your nucleophile.[1][2]
-
Basic Conditions: Strong bases (e.g., NaH, KOtBu) may trigger E2 elimination rather than
substitution, especially at elevated temperatures.[1] Optimization: -
Switch to a softer base (
, ) or a non-nucleophilic organic base (DIPEA).[1] -
Lower the reaction temperature (0°C to RT).
-
Ensure solvents are dried over molecular sieves (3Å or 4Å).[1][2]
Scenario C: "The compound is insoluble in my reaction solvent."
Diagnosis: Incorrect Polarity Matching. Guidance:
-
Soluble in: DCM, Chloroform, Ethyl Acetate, THF, DMSO, DMF.
-
Insoluble in: Hexanes, Diethyl Ether (partial), Water (slowly hydrolyzes).[1]
-
Tip: If using DMF/DMSO, ensure they are anhydrous to prevent hydrolysis.[1]
Part 3: Visualizing the Degradation Pathways
Understanding the "Why" behind the storage rules is critical for compliance. The diagram below illustrates the two primary failure modes: Hydrolysis (Moisture) and Elimination (Heat/Base).[1]
Figure 1: Degradation pathways.[1] Note that the release of TsOH (Acid) can accelerate further decomposition, turning the solid into a sticky residue.[1]
Part 4: Frequently Asked Questions (Technical)
Q1: Can I dry this compound in a vacuum oven if it gets wet? A: No. Heating this tosylate, especially while wet (acidic), will trigger rapid decomposition.[1] If the compound is wet with solvent, dry it under high vacuum at ambient temperature (20-25°C) only.[1][2] Do not exceed 30°C.
Q2: I see two spots on my TLC plate before I even start the reaction. What are they? A: The lower spot is likely the 1-acetyl-4-piperidinol (hydrolysis product), which is more polar than the tosylate.[1][2] The tosylate usually runs higher (less polar).[1]
-
TLC Tip: Run in 5% MeOH / DCM.[1][2] Stain with KMnO4 or Iodine (Tosylate is UV active, but the alcohol is weak in UV).
Q3: Is this compound compatible with amine nucleophiles? A: Yes, this is its primary application.[1][2] However, secondary amines are preferred.[1] Primary amines may lead to over-alkylation or competitive elimination if the amine is too basic.[2]
-
Protocol: Use 1.2 equivalents of amine and 1.5 equivalents of DIPEA in Acetonitrile or DMF at RT.
Q4: How do I dispose of old/degraded material? A: Treat as hazardous organic waste. Do not wash down the drain.[2] The tosylate moiety is an alkylating agent (potential mutagen).[1] Quench small amounts by stirring with aqueous NaOH/methanol for 1 hour to fully hydrolyze it to the harmless alcohol and tosylate salt before disposal.
Part 5: Experimental Reference Data
Stability & Solubility Matrix
| Solvent | Solubility | Stability (24h @ RT) |
| Dichloromethane | High | Stable |
| DMSO (Dry) | High | Stable |
| Water | Low | Unstable (Hydrolysis < 1h) |
| Methanol | Moderate | Risk (Solvolysis to methyl ether) |
| Hexanes | Insoluble | Stable (Heterogeneous) |
Standard Reaction Workflow (Decision Tree)
Figure 2: Operational workflow for handling sensitive sulfonates.
References
-
FDA / CDER. (2024).[1][2] Stability Testing of Active Pharmaceutical Ingredients. U.S. Food and Drug Administration.[1][2] Link (General guidance on stability conditions).[1]
-
BLD Pharm. (2024).[1][2] Safety Data Sheet: 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (CAS 92531-11-8).[1][2][3] BLD Pharm.[1][2] Link (Specific storage conditions: 2-8°C, dry).[1][2][3]
-
Ding, R., et al. (2011).[1][4] "Treatment of Alcohols with Tosyl Chloride Does Not Always Lead to the Formation of Tosylates."[4][5] Molecules, 16, 5665-5673.[1][2] Link (Mechanistic insight on tosylate instability and side reactions).[1]
-
PubChem. (2024).[1][2][6] Compound Summary: Piperidin-4-yl 4-methylbenzenesulfonate derivatives.[1][2] National Library of Medicine.[1][2] Link (Structural and physical property data).[1]
-
Fisher Scientific. (2015).[1][2] Handling Air- and Moisture-Sensitive Compounds. Link (General protocols for handling reactive electrophiles).
Sources
- 1. N-(1-Acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-2-dodecylsuccinimide 106917-31-1 [sigmaaldrich.com]
- 2. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 92531-11-8|this compound|BLD Pharm [bldpharm.com]
- 4. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-乙酰基-4-哌啶酮 94% | Sigma-Aldrich [sigmaaldrich.com]
Preventing degradation of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate during workup
Technical Support Center: Stabilizing 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
Case ID: #TOS-PIP-04 Subject: Prevention of degradation (elimination/hydrolysis) during workup and isolation. Urgency: High (Compound is thermally and hydrolytically labile).
Executive Summary: The Secondary Tosylate Dilemma
This compound is a secondary alkyl tosylate . Unlike primary tosylates, secondary tosylates sit on a precarious stability "knife-edge." They are excellent leaving groups, which makes them highly desirable for nucleophilic substitutions but also makes them prone to two primary degradation pathways during workup:
-
E2 Elimination: Formation of the alkene (1-acetyl-1,2,3,6-tetrahydropyridine) driven by heat or excess base.
-
Hydrolysis: Reversion to the alcohol (1-acetylpiperidin-4-ol) driven by aqueous acidity or basicity during quenching.
This guide provides a self-validating protocol to navigate these risks, prioritizing temperature control and pH neutrality.
Mechanism of Degradation
To prevent degradation, you must understand the competing pathways active in your flask.
Figure 1: Competing degradation pathways for secondary piperidinyl tosylates.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product contains alkene (NMR olefin signals) | Thermal Elimination: Rotavap bath was too hot (>35°C). | Fix: Set bath to <30°C. Use high vacuum rather than heat to remove solvents.Prevention: Store crude at -20°C immediately. |
| Product contains alkene (High Base) | Base-Catalyzed E2: Excess Pyridine/TEA remained during concentration. | Fix: Ensure complete removal of amine bases before concentration using a cold, dilute acidic wash (see Protocol). |
| Reversion to Alcohol | Hydrolysis: Aqueous workup was too slow or pH was too extreme (strong NaOH or HCl). | Fix: Use buffered quench (NaHCO3). Keep phases cold (0°C). Separate layers within 10 mins. |
| Pink/Red Oil | TsCl Decomposition: Residual Tosyl Chloride degrading. | Fix: Recrystallize TsCl before use. Wash organic layer with dilute base to hydrolyze excess TsCl to water-soluble TsOH. |
| Product turns to gum on Silica | Acidic Degradation: Silica gel acidity catalyzed elimination. | Fix: Pre-treat silica column with 1% Triethylamine (TEA) in hexanes to neutralize acid sites. |
Optimized Workup Protocol (The "Gold Standard")
Objective: Isolate the tosylate while minimizing exposure to heat and hydrolytic conditions.
Phase 1: The Reaction (Critical Setup)
-
Solvent: Dichloromethane (DCM) is preferred over Pyridine as solvent. Use Pyridine (1.5 - 2.0 eq) only as a base/catalyst.
-
Temperature: Maintain 0°C during TsCl addition. Allow to warm to Room Temp (RT) only if necessary for conversion.
-
Reagents: Use pure TsCl (recrystallized from hexane if pink). Impure TsCl accelerates degradation.
Phase 2: The Quench & Wash (The Danger Zone)
-
Step 1 (Quench): Cool reaction mixture to 0°C . Add a small amount of water dropwise to hydrolyze excess TsCl.
-
Step 2 (Base Removal):
-
Standard Method: Wash with cold 1M HCl or 10% Citric Acid .
-
Why? You must remove Pyridine/TEA. If left in, they catalyze elimination during concentration.
-
Safety Check: Perform this wash quickly (<5 mins) and keep cold (0°C) to prevent acid-catalyzed hydrolysis [1].
-
-
Step 3 (Neutralization): Immediately wash with cold Saturated NaHCO₃. This restores neutral pH, stopping acid hydrolysis.
-
Step 4 (Drying): Dry over Na₂SO₄ (Sodium Sulfate).[1][2]
-
Avoid MgSO₄ if possible, as it is slightly Lewis acidic and can promote degradation of sensitive sulfonates.
-
Phase 3: Isolation
-
Filtration: Filter off drying agent.
-
Concentration: CRITICAL STEP.
-
Rotavap Bath: Maximum 30°C .[3]
-
Vacuum: Use a strong pump to remove solvent at low temperature.
-
Do not chase the last drop of solvent with heat. It is better to have trace DCM than decomposed product.
-
Figure 2: Optimized low-temperature workup workflow.
Frequently Asked Questions (FAQs)
Q: Can I purify this compound using silica gel chromatography? A: Yes, but with caution. Silica is naturally acidic (pH ~4-5), which can cause elimination of the tosylate to the alkene on the column.
-
Protocol: Deactivate the silica by flushing the column with 1% Triethylamine (TEA) in your eluent (e.g., Hexane/EtOAc) before loading your sample. Run the column quickly [2].
Q: My product is an oil. How do I get it to crystallize? A: 1-Acetylpiperidin-4-yl tosylate often isolates as a viscous oil.
-
Technique: Trituration is more effective than recrystallization. Dissolve the oil in a minimum amount of DCM or Ether, then add excess n-Heptane or Pentane and scratch the flask while cooling in dry ice. If it remains an oil, use it directly in the next step; secondary tosylates do not store well as oils.
Q: How should I store the intermediate? A: Do not store it if possible. React immediately. If storage is unavoidable:
-
Conditions: -20°C (Freezer), under Argon atmosphere, strictly anhydrous.
-
Shelf-life: Degrades noticeably within 1-2 weeks at room temperature.
Q: Why did my product turn into a chloride?
A: If you used HCl for the wash and left it too long or used a high concentration, chloride ions (
-
Prevention: Use Citric Acid instead of HCl, or ensure the HCl wash is <1M, cold, and immediate [3].
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (General reference on sulfonate stability and hydrolysis conditions).
-
Master Organic Chemistry. Tosylates and Mesylates. (Detailed guide on the stability and reactivity of sulfonate leaving groups).
-
Ding, H., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not Always Lead to the Formation of Tosylates.[4] Molecules, 16(7), 5665-5673. (Discusses the risk of chlorination during tosylate synthesis).
-
Organic Syntheses. General Procedures for Tosylation. (Standard authoritative protocols for handling sensitive alkyl sulfonates).
Sources
Validation & Comparative
Strategic Selection of Leaving Groups for Piperidine Functionalization: Beyond Tosylates
Topic: Alternative leaving groups to 4-methylbenzenesulfonate (Tosylate) for piperidine derivatives Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Tosylate Bottleneck
In medicinal chemistry, the piperidine ring is a privileged scaffold, necessitating robust methods for functionalizing the ring carbons (typically C3 or C4). While 4-methylbenzenesulfonate (Tosylate/Ts) is the industry workhorse for converting hydroxyls into leaving groups, it is not a universal solution.
Why seek alternatives?
-
Genotoxicity (PGI) Concerns: Alkyl tosylates are potent alkylating agents and classified as Potentially Genotoxic Impurities (PGIs). Their high stability can lead to carryover into the final API.
-
Steric Hindrance: The bulky tolyl group can impede
displacement on axially substituted piperidines or those with bulky N-protecting groups (e.g., N-Trityl). -
Reactivity Limitations: For electron-deficient nucleophiles or sterically hindered secondary carbons, the leaving group ability (
) of tosylate is often insufficient to outcompete elimination pathways.
This guide evaluates three primary sulfonate alternatives—Mesylates (Ms) , Nosylates (Ns) , and Triflates (Tf) —and the Mitsunobu protocol, providing a decision framework for piperidine derivatization.
Comparative Analysis of Leaving Groups
The choice of leaving group (LG) dictates the reaction rate, mechanism (
| Leaving Group | Abbr. | Conjugate Acid pKa | Relative Reactivity ( | Key Advantage | Key Limitation |
| Tosylate | OTs | -2.8 | 1 (Reference) | Crystalline, UV-active | Bulky, PGI concern, slow for hindered sites |
| Mesylate | OMs | -1.9 | ~0.5 - 0.8 | Atom economical, small | Less reactive than Ts, highly soluble (hard to crystallize) |
| Nosylate | ONs | -3.5 | ~10 - 100 | High reactivity, UV distinct | Safety (nitro group), "Popcorn" polymerization risk |
| Triflate | OTf | -14 | ~10 | Super-leaving group, works at -78°C | Unstable to moisture, expensive, PGI concern |
A. Mesylates (Methanesulfonates)[1][2]
-
The "Compact" Alternative.
-
Mechanism: Formed via methanesulfonyl chloride (MsCl).[1]
-
Application: Ideal for sterically crowded piperidine rings where the bulky tosyl group causes significant 1,3-diaxial interactions.
-
PGI Note: Like tosylates, mesylates are PGIs.[2] However, their higher water solubility often allows for easier purging during aqueous workups compared to the lipophilic tosylates.
B. Nosylates (o/p-Nitrobenzenesulfonates)[2]
-
The "Reactive & Monitorable" Alternative.
-
Mechanism: The electron-withdrawing nitro group significantly stabilizes the phenoxide anion, increasing reactivity by an order of magnitude over tosylates.
-
Application: Useful when the displacement requires milder conditions to prevent racemization of chiral centers on the piperidine ring. The distinct UV absorption of the nitro group aids in reaction monitoring.
C. Triflates (Trifluoromethanesulfonates)[1]
-
The "Power" Alternative.
-
Mechanism: The inductive effect of three fluorine atoms makes the triflate anion one of the best nucleofuges known.
-
Application: Essential for "stubborn" substrates. If a nucleophilic attack on a 4-OTs-piperidine fails (yielding only recovered starting material or elimination), a triflate will often force the substitution to occur, frequently at cryogenic temperatures (-78°C to 0°C).
D. The Mitsunobu Protocol (In-Situ Activation)
-
The "Stereochemical" Alternative.
-
Mechanism: Activates the alcohol using
and DEAD/DIAD, forming an alkoxyphosphonium intermediate that is displaced in situ. -
Application: The gold standard for stereoinversion. If you need to convert cis-4-hydroxy-piperidine to trans-4-X-piperidine, Mitsunobu is superior to the two-step Sulfonation
Displacement pathway.
Decision Framework & Visualization
Reactivity vs. Stability Landscape
The following diagram illustrates the trade-off between leaving group stability (shelf-life) and reactivity toward nucleophiles.
Caption: Decision tree for selecting the optimal leaving group based on steric environment and stereochemical requirements.
Experimental Protocols
Context: The following protocols describe the activation of N-Boc-4-hydroxypiperidine (CAS: 109384-19-2).
Protocol A: Triflation (High Reactivity Method)
Use when Tosylation fails to yield product or elimination is observed.
-
Preparation: Dry glassware thoroughly (flame dry under
). -
Dissolution: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) and cool to -78°C .
-
Base Addition: Add Pyridine (2.0 eq) or 2,6-Lutidine (1.5 eq). Lutidine is preferred if the substrate is acid-sensitive.
-
Activation: Dropwise add Triflic Anhydride (
) (1.2 eq) over 10 minutes.-
Critical Control Point: Maintain internal temp < -60°C to prevent O-alkylation of the carbamate or decomposition.
-
-
Reaction: Stir at -78°C for 30–60 mins. Monitor by TLC (Triflates are often unstable on silica; neutralize plate with triethylamine).
-
Workup: Quench with cold saturated
. Extract with DCM. Dry over . -
Usage: Do not purify on silica. Concentrate and use immediately in the displacement step.
Protocol B: Nosylation (Chemoselective Method)
Use for tracking reaction progress via UV or requiring higher reactivity than Ts.
-
Dissolution: Dissolve substrate (1.0 eq) in DCM (0.5 M) at 0°C.
-
Reagents: Add Triethylamine (
) (1.5 eq) and catalytic DMAP (0.1 eq). -
Addition: Add p-Nitrobenzenesulfonyl chloride (NsCl) (1.2 eq) portion-wise.
-
Reaction: Warm to RT and stir for 2–4 hours. The solution will turn yellow/orange.
-
Purification: Wash with 1M HCl (to remove amine/pyridine), then brine. Recrystallize from EtOAc/Hexanes.
-
Safety Note: Nosyl derivatives can be energetic. Avoid heating crude residues to dryness if large excess of reagents was used.
-
Protocol C: Mitsunobu Displacement (Stereoinversion)
Use for direct conversion of OH to Nucleophile with inversion.
-
Mixture: Combine N-Boc-4-hydroxypiperidine (1.0 eq), Triphenylphosphine (
) (1.5 eq), and the nucleophile (e.g., , Phenol, or carboxylic acid) in anhydrous THF. -
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise.
-
Observation: The orange color of DIAD should fade upon addition.
-
-
Reaction: Stir at 0°C for 1 hour, then RT overnight.
-
Workup: Concentrate. Triturate with
/Hexanes to precipitate (Triphenylphosphine oxide). Filter and purify supernatant.
Synthetic Workflow Diagram
The following diagram details the mechanistic flow from the piperidine alcohol to the final functionalized derivative.
Caption: Synthetic workflow comparing isolation-based routes (Ts/Tf) vs. one-pot routes (Mitsunobu).
References
-
Reactivity of Sulfonates: Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. Link
-
Genotoxicity of Alkyl Sulfonates: Teasdale, A., et al. (2013). Mechanism and processing parameters affecting the formation of alkyl alkanesulfonate esters during the synthesis of drug substances. Organic Process Research & Development, 17(2), 221–230. Link
-
Triflate Protocols: Beard, C. D., et al. (1973).[3] Synthesis of some novel trifluoromethanesulfonates and their reactions with alcohols. The Journal of Organic Chemistry, 38(21), 3673–3677.[3] Link
-
Mitsunobu Reaction Review: Swamy, K. C. K., et al. (2009). Mitsunobu and related reactions: Advances and applications. Chemical Reviews, 109(6), 2551–2651. Link
-
Nosylates in Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for stability profiles of nitro-sulfonates). Link
Sources
A Comparative Guide to the Reaction Products of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
This guide provides an in-depth characterization of the reaction products derived from 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate. It is designed for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this versatile building block. We will explore its primary reactivity through nucleophilic substitution, address potential side reactions, and compare its utility against common alternative synthetic strategies. All methodologies are presented with an emphasis on the underlying chemical principles and are supported by experimental data and protocols.
The Strategic Importance of this compound
In the landscape of medicinal chemistry and organic synthesis, the piperidine scaffold is a ubiquitous and invaluable structural motif found in numerous pharmaceuticals.[1] The ability to functionalize the 4-position of a piperidine ring is crucial for modulating the pharmacological properties of a molecule. This compound serves as a key intermediate for this purpose.
Its utility stems from the p-toluenesulfonyl (tosyl) group, an exceptional leaving group in nucleophilic substitution reactions.[2][3] The hydroxyl group of the precursor, 1-acetyl-4-piperidinol, is a poor leaving group. By converting it to a tosylate ester, its reactivity is significantly enhanced.[3][4] The tosylate anion's stability, a result of charge delocalization through resonance across the sulfonyl group and the aromatic ring, makes it readily displaced by a wide array of nucleophiles.[2] The conjugate acid, p-toluenesulfonic acid, has a pKa of approximately -2.8, which starkly contrasts with the pKa of water (15.7), the conjugate acid of the hydroxide leaving group. This vast difference in acidity is the fundamental driving force behind the tosylate's efficacy.
Primary Reaction Pathway: Nucleophilic Substitution (S_N_2)
The principal reaction of this compound is the S_N_2 (bimolecular nucleophilic substitution) reaction. This pathway involves the direct displacement of the tosylate group by a nucleophile, leading to the formation of a new bond at the C-4 position of the piperidine ring.
A key stereochemical feature of the S_N_2 reaction is the inversion of configuration at the reaction center.[2] While the 4-position of this specific substrate is not a chiral center, this principle is critical when working with chiral piperidine derivatives. The reaction is highly versatile and accommodates a broad range of nucleophiles, making it a cornerstone for generating diverse libraries of 4-substituted piperidines.
Common Nucleophiles and Their Products:
-
Amines (Primary and Secondary): Reaction with amines yields 4-amino-1-acetylpiperidine derivatives. These products are common in drug candidates targeting a variety of receptors and enzymes.[5][6][7]
-
Azides: The azide ion (N₃⁻) is an excellent nucleophile that readily displaces the tosylate.[2] The resulting 4-azido-1-acetylpiperidine can then be easily reduced (e.g., via catalytic hydrogenation) to the corresponding primary 4-aminopiperidine derivative.
-
Alcohols and Phenols: Alkoxides and phenoxides react to form 4-alkoxy and 4-aryloxy-1-acetylpiperidines (ethers).
-
Thiols: Thiolates are potent nucleophiles that produce 4-(alkylthio)- or 4-(arylthio)-1-acetylpiperidines (thioethers).
-
Cyanide: The cyanide ion introduces a nitrile group, a versatile handle for further transformations into carboxylic acids, amines, or ketones.
The choice of solvent is critical. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are typically preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[2]
Comparative Analysis with Alternative Synthetic Methods
While the tosylate displacement method is robust, alternative strategies exist for synthesizing 4-substituted piperidines. The choice of method often depends on the availability of starting materials, desired scale, and the specific nature of the target molecule.
Alternative 1: Reductive Amination of 1-Acetylpiperidin-4-one
This is a powerful and widely used alternative for synthesizing 4-aminopiperidine derivatives. The reaction involves the condensation of 1-acetylpiperidin-4-one with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine product.
-
Advantages:
-
Disadvantages:
-
Limited to the synthesis of amines.
-
The choice of reducing agent is crucial to avoid reduction of the ketone or acetyl group.
-
Potential for over-alkylation, especially with primary amines.
-
Alternative 2: Other Sulfonate Esters and Leaving Groups
The tosylate group belongs to a family of sulfonate esters that are all excellent leaving groups.
-
Mesylates (OMs): Derived from methanesulfonyl chloride, mesylates are slightly more reactive than tosylates and are smaller, which can be advantageous in sterically crowded environments. [4]* Triflates (OTf): Derived from triflic anhydride, triflates are among the most reactive leaving groups known. Their extreme reactivity allows for substitutions with very poor nucleophiles but can also lead to more side reactions. * Halides (Cl, Br, I): While alkyl halides are classic substrates for S_N_2 reactions, converting the precursor alcohol to a halide (e.g., using SOCl₂ or PBr₃) can involve harsh conditions that may not be compatible with other functional groups in the molecule. [4] The choice between these is often a practical one, based on cost, stability of the intermediate, and the required reactivity for a specific transformation.
Data Summary and Protocols
Table 1: Comparison of Reaction Products and Conditions
| Nucleophile (Nu⁻) | Product Class | Typical Solvent | Temperature (°C) | Expected Yield | Key Considerations |
| R-NH₂ | Secondary Amine | DMF, DMSO | 60 - 100 | Good to Excellent | Potential for dialkylation. |
| R₂NH | Tertiary Amine | DMF, DMSO | 60 - 100 | Good to Excellent | Base may promote E2. |
| NaN₃ | Azide | DMF | 60 - 80 | Excellent | Product can be reduced to primary amine. [2] |
| RO⁻ | Ether | THF, DMF | 25 - 80 | Moderate to Good | Requires a strong base (e.g., NaH) to form alkoxide. |
| RS⁻ | Thioether | DMF, Ethanol | 25 - 60 | Excellent | Thiolates are very potent nucleophiles. |
| NaCN | Nitrile | DMSO | 80 - 120 | Good | Cyanide is highly toxic; handle with extreme care. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of a secondary alcohol to its corresponding tosylate. [2]
-
Materials: 1-Acetyl-4-piperidinol (1.0 eq.), p-Toluenesulfonyl chloride (TsCl) (1.2 eq.), Pyridine (1.5 eq.), Dichloromethane (DCM), anhydrous.
-
Procedure: a. Dissolve 1-Acetyl-4-piperidinol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath. b. Slowly add pyridine to the stirred solution. c. Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C. d. Allow the reaction to stir at 0 °C for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC). [2] e. Upon completion, quench the reaction by adding cold deionized water. f. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with cold 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. h. Purify the crude tosylate by recrystallization or column chromatography.
Protocol 2: General Procedure for S_N_2 Displacement with an Amine
-
Materials: this compound (1.0 eq.), Primary or Secondary Amine (1.2-1.5 eq.), Potassium Carbonate (K₂CO₃) (2.0 eq.), Anhydrous DMF.
-
Procedure: a. In a round-bottom flask, dissolve the tosylate in anhydrous DMF. b. Add the amine and potassium carbonate to the solution. c. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS. d. After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water. e. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times. f. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. g. Concentrate the filtrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Protocol 3: Alternative Synthesis via Reductive Amination
This protocol details the synthesis of a 4-aminopiperidine derivative from the corresponding ketone. [5]
-
Materials: 1-Acetylpiperidin-4-one (1.0 eq.), Amine (1.1 eq.), Sodium triacetoxyborohydride (1.5 eq.), Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic Acid (catalytic amount).
-
Procedure: a. Dissolve 1-acetylpiperidin-4-one and the amine in DCE in a round-bottom flask. b. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation. c. Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur. d. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. e. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. f. Extract the mixture with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.
Workflow and Characterization
The successful synthesis and characterization of these products follow a logical workflow.
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of 4-substituted piperidines. Its primary mode of reactivity, the S_N_2 displacement, provides reliable access to a wide range of derivatives crucial for drug discovery and development. While the potential for E2 elimination must be considered and managed, the tosylate's performance is robust. When compared to alternatives like reductive amination, the tosylate displacement method offers broader applicability for introducing non-amine nucleophiles. A thorough understanding of these reaction pathways, their potential pitfalls, and the available alternatives empowers the medicinal chemist to make strategic decisions, enabling the efficient and successful synthesis of target molecules.
References
- Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups. Benchchem.
- Hunt, I. Ch8 : Tosylates. University of Calgary, Department of Chemistry.
-
Fairweather, J. K., et al. (2004). Nucleophilic Substitution Reactions of Pyranose Polytosylates. The Journal of Organic Chemistry, 69(12), 4239–4246. Available from: [Link]
- Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.
- Oreate AI. (2026, January 15). Understanding Tosylates: The Unsung Heroes of Organic Chemistry. Oreate AI Blog.
-
Giera, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7249. Available from: [Link]
-
Kumar, A., et al. (2014). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. Tuberculosis (Edinburgh, Scotland), 94(6), 639–646. Available from: [Link]
- Reddy, P. G., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. U.S. Patent No. 9,029,547.
-
Schlachter, S. K., et al. (1997). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D>4> receptor. European Journal of Pharmacology, 323(1), 103-106. Available from: [Link]
-
Comins, D. L., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505–1508. Available from: [Link]
-
Chen, J. J., et al. (2006). Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 16(20), 5424–5429. Available from: [Link]
-
Demerson, C. A., et al. (1976). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]
-
Warrier, J., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(12), 1294–1299. Available from: [Link]
- Grimmer, G., et al. (1999). Preparation of 1-acetyl-4-piperidones. U.S. Patent No. 5,861,513.
-
Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(3), 633-636. Available from: [Link]
-
Jiang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3829–3832. Available from: [Link]
-
Organic Chemistry Portal. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available from: [Link]
-
Braje, W. M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. Available from: [Link]
-
Al-Smadi, M., & Yousif, N. M. (2006). Nucleophilic substitution of (sulfonyloxymethyl)aziridines. Tetrahedron, 62(43), 10185-10191. Available from: [Link]
-
National Center for Biotechnology Information. Piperidin-4-yl 4-methylbenzenesulfonate. PubChem. Available from: [Link]
-
Arulraj, R., & Aridoss, G. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
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- 6. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5861513A - Preparation of 1-acetyl-4-piperidones - Google Patents [patents.google.com]
Advanced LC-MS/MS Strategy for the Quantitation of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate and Related Genotoxic Impurities
Executive Summary & Strategic Rationale
1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (APMB) is a critical intermediate often utilized in the synthesis of piperidine-based kinase inhibitors (e.g., Ibrutinib analogs). Chemically, it is a sulfonate ester (tosylate). According to ICH M7(R1) guidelines, sulfonate esters are classified as Class 1 or Class 2 Potentially Genotoxic Impurities (PGIs) due to their capacity to act as alkylating agents, reacting with DNA nucleophiles.
Detecting APMB presents a unique analytical challenge:
-
Thermal Instability: Sulfonate esters degrade under the high temperatures of GC injection ports, leading to under-estimation.
-
Artifact Formation: Inappropriate sample preparation (e.g., using methanol) can induce transesterification, generating methyl p-toluenesulfonate, a false-positive GTI.
-
Polarity Duality: The molecule contains a polar piperidine/acetyl moiety and a lipophilic tosyl group, requiring careful chromatographic tuning.
This guide details a Triple Quadrupole LC-MS/MS methodology that supersedes traditional GC-MS and HPLC-UV approaches, offering sub-ppm sensitivity (LOD < 0.5 ppm relative to API) and high specificity.
Comparative Technology Assessment
The following table objectively compares available detection platforms for APMB analysis.
| Feature | LC-MS/MS (Triple Quad) | GC-MS (Headspace/Direct) | HPLC-UV |
| Primary Mechanism | Electrospray Ionization (ESI) + MRM | Electron Impact (EI) + Thermal Volatilization | UV Absorbance (254 nm) |
| Suitability for APMB | Optimal. Analyzes intact molecule without thermal stress. | Poor. APMB decomposes in the injector port (elimination to tetrahydropyridine). | Low. Lacks specificity; matrix interference masks trace levels. |
| Sensitivity (LOD) | High (< 1 ng/mL). Ideal for trace impurity profiling. | Moderate to Low. Often requires derivatization. | Low (> 0.05%).[1] Insufficient for GTI limits. |
| Risk of Artifacts | Low (with correct solvent choice). | High (thermal degradation products). | Low. |
| Throughput | High (5-8 min run time). | Low (long oven ramps/cool-down). | Moderate. |
Expert Insight: While GC-MS is standard for volatile sulfonates (e.g., methyl tosylate), APMB has a molecular weight of ~297 Da and a high boiling point. Attempting GC-MS often results in the thermal elimination of the tosyl group, yielding 1-acetyl-1,2,3,6-tetrahydropyridine, leading to false negatives for the parent impurity.
Analytical Workflow & Experimental Protocol
Chemical Safety & Integrity (The "No-Alcohol" Rule)
Critical Protocol: Never use methanol or ethanol as a diluent for tosylate-containing samples.
-
Mechanism: Residual acids (e.g., p-toluenesulfonic acid) can catalyze transesterification between the APMB and the alcohol solvent.
-
Result: Formation of Methyl Tosylate or Ethyl Tosylate (potent GTIs) in situ during analysis.
-
Solution: Use Acetonitrile (ACN) , DMSO , or Water/ACN mixtures as diluents.
Sample Preparation[2][3][4]
-
Stock Preparation: Dissolve APMB standard in 100% Acetonitrile (1 mg/mL).
-
Sample Extraction: Dissolve Drug Substance (API) in 50:50 ACN:Water at 10 mg/mL.
-
Note: High concentration is needed to detect ppm-level impurities.
-
-
Filtration: 0.22 µm PTFE filter (Avoid Nylon, which can bind sulfonates).
LC-MS/MS Conditions
This method utilizes ESI Positive Mode due to the basic nitrogen on the piperidine ring, which protonates readily.
Chromatographic Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Why: C18 provides sufficient retention for the tosyl group to separate APMB from the polar API and free tosylic acid.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Why: Ammonium formate buffers the pH (~3.5) to ensure protonation of the piperidine ([M+H]+) and improves peak shape.
-
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
0-1 min: 5% B (Divert to waste to remove salts/API bulk if necessary).
-
1-6 min: 5% -> 90% B.
-
6-8 min: 90% B (Wash).
-
8.1 min: 5% B (Re-equilibration).
-
Mass Spectrometry Parameters (ESI+):
-
Precursor Ion: m/z 298.1
-
Quantifier Transition: m/z 298.1
126.1 -
Qualifier Transition: m/z 298.1
84.1 -
Dwell Time: 100 ms.
Mechanistic Visualization
Analytical Workflow
The following diagram illustrates the critical decision points in the workflow to ensure data integrity.
Caption: Analytical workflow emphasizing the exclusion of alcoholic solvents to prevent artifact formation.
Proposed Fragmentation Pathway
Understanding the MS/MS physics confirms the specificity of the method.
Caption: ESI+ Fragmentation pathway showing the neutral loss of the tosyl group.
Byproduct Profiling & System Suitability
When analyzing APMB, two major byproducts/degradants must be monitored to verify method specificity:
-
1-Acetyl-4-hydroxypiperidine (Hydrolysis Product):
-
Origin: Hydrolysis of the tosylate ester by residual water in the API.
-
Detection: Elutes much earlier (more polar) than APMB. m/z 144
.
-
-
p-Toluenesulfonic Acid (Tosylic Acid):
-
Origin: The leaving group from hydrolysis.[6]
-
Detection: Poorly retained on C18 in acidic conditions; often elutes in the void volume. Best detected in ESI Negative mode (m/z 171) if polarity switching is enabled.
-
System Suitability Criteria (Self-Validating Protocol):
-
S/N Ratio: > 10 for the Limit of Quantitation (LOQ) standard (typically 1.0 ng/mL).
-
Retention Time Precision: < 2.0% RSD.
-
Resolution: Baseline resolution (> 1.5) between APMB and the API peak (if API is ionizable).
References
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
K. Ramakrishna et al. (2008). Trace-level analysis of genotoxic sulfonate ester impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. Link
-
European Medicines Agency (EMA). (2006).[7] Guideline on the Limits of Genotoxic Impurities.[8]Link
- Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
-
Wollien, U., & Schramek, N. (2012).[1][2] Simultaneous determination of alkyl mesylates and alkyl besylates in finished drug products by direct injection GC-MS. European Journal of Pharmaceutical Sciences. Link (Cited for contrast regarding thermal stability issues).
Sources
A Senior Application Scientist's Guide to Benchmarking the Efficiency of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate in Nucleophilic Substitution Reactions
Introduction: The Central Role of Piperidine Scaffolds and Efficient Synthesis
The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold for exploring chemical space[1]. The efficient functionalization of this ring system is therefore of paramount importance to drug discovery and development professionals. A key transformation is the nucleophilic substitution at the 4-position, which often requires the conversion of a hydroxyl group into a more effective leaving group.
This guide provides an in-depth comparative analysis of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (CAS No: 92531-11-8[2]), a common intermediate for this purpose. We will benchmark its performance against other viable alternatives, grounding our analysis in established chemical principles and providing detailed, reproducible experimental protocols for researchers to validate these findings in their own laboratories. The core of our investigation will focus on a representative S_N2 reaction, a fundamental process in the synthesis of countless pharmaceutical agents.
Part 1: The Underlying Chemistry of Leaving Group Efficiency
The success of a nucleophilic substitution reaction is critically dependent on the stability of the leaving group as an independent species.[3] An effective leaving group must be a weak base, capable of stabilizing the negative charge it acquires upon bond cleavage.[3] The p-toluenesulfonate group (tosylate, OTs) is widely regarded as an excellent leaving group for precisely this reason.[4][5][6]
The efficacy of the tosylate anion stems from its extensive resonance stabilization, which delocalizes the negative charge across three oxygen atoms and the aromatic ring. This distribution of charge makes the tosylate anion a very weak base (the conjugate acid, p-toluenesulfonic acid, is a strong acid with a pKa of approximately -2.8) and thus, an excellent leaving group.[7]
Caption: The benchmark S_N2 reaction workflow for comparing leaving group (LG) efficiency.
Part 4: Experimental Protocols
Trustworthy data can only be generated from meticulously executed experiments. The following protocols are designed to be self-validating.
Protocol 1: Synthesis of Benchmark Substrates
-
Objective: To prepare this compound (Target), 1-Acetylpiperidin-4-yl methanesulfonate (Alternative 1), and 1-Acetylpiperidin-4-yl bromide (Alternative 2) from a common precursor, 1-Acetyl-4-hydroxypiperidine.
-
Materials:
-
1-Acetyl-4-hydroxypiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Phosphorus tribromide (PBr₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure (for Tosylate):
-
Dissolve 1-Acetyl-4-hydroxypiperidine (1.0 eq) in anhydrous pyridine (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add p-Toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure tosylate. Causality Note: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction, driving the esterification to completion. [8]The procedure for the mesylate is analogous, using MsCl instead of TsCl. The synthesis of the bromide is achieved using a standard reagent like PBr₃.
-
Protocol 2: Comparative Kinetic Analysis
-
Objective: To compare the reaction rates of the three substrates with morpholine.
-
Procedure:
-
Prepare 0.1 M stock solutions of each substrate (Tosylate, Mesylate, Bromide) and morpholine in anhydrous acetonitrile.
-
In three separate, identical reaction vessels, add the substrate solution (1.0 eq), morpholine solution (1.1 eq), and solid potassium carbonate (1.5 eq, anhydrous powder).
-
Place the vessels in a pre-heated block set to 60 °C and begin vigorous stirring simultaneously.
-
At set time intervals (e.g., t = 0, 15, 30, 60, 120, 240 mins), withdraw a small aliquot (e.g., 50 µL) from each reaction.
-
Immediately quench the aliquot in a vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate) and a small amount of water to dissolve the salts.
-
Analyze the quenched samples by GC or LC-MS to determine the percentage conversion of the substrate to the product.
-
Plot the percentage conversion versus time for each reaction to compare the rates.
-
Caption: Workflow for the comparative kinetic analysis of leaving group efficiency.
Part 5: Data Presentation and Expected Outcomes
The data from the kinetic study should be compiled into a clear, comparative table. While actual results must be generated experimentally, we can predict the outcome based on established chemical principles. The reactivity in S_N2 reactions generally follows the order of leaving group stability. [7][9] Table 1: Predicted Performance in the Benchmark Reaction with Morpholine
| Substrate | Leaving Group | Predicted Relative Rate | Expected Yield (at 4h) | Key Considerations |
| This compound | Tosylate (OTs) | Fastest | >95% | Excellent reactivity, crystalline solid, easy to handle. [9] |
| 1-Acetylpiperidin-4-yl methanesulfonate | Mesylate (OMs) | Fast | >90% | Slightly less reactive than tosylate but often a more atom-economical choice. |
| 1-Acetylpiperidin-4-yl bromide | Bromide (Br) | Slowest | ~60-70% | Significantly lower reactivity requiring longer reaction times or higher temperatures. |
Justification for Predicted Outcomes: The superior performance of the tosylate is attributed to the high stability of its corresponding anion, which is a weaker base than the bromide ion. [9]The mesylate anion is also highly stabilized by resonance, making it comparable to, though generally slightly less effective than, the tosylate. [4]The bromide ion, while a good leaving group compared to chlorides or fluorides, is a stronger base than the sulfonate esters, resulting in a higher activation energy for the substitution reaction and thus a slower rate. [3][9]
Conclusion
Based on foundational principles of organic chemistry, This compound is expected to be a highly efficient substrate for nucleophilic substitution reactions. Its primary advantages are the high reactivity imparted by the tosylate leaving group and the strategic deactivation of the piperidine nitrogen by the N-acetyl group, which prevents side reactions and ensures clean conversion.
While alternatives like the corresponding mesylate offer similar reactivity and the bromide offers lower cost, the tosylate often provides the optimal balance of reaction speed, efficiency, and yield, particularly when working with less reactive nucleophiles or temperature-sensitive substrates. The protocols provided in this guide offer a robust framework for researchers to quantify this efficiency and make informed decisions for their specific synthetic challenges in the pursuit of novel therapeutics.
References
-
Understanding Tosylates: The Unsung Heroes of Organic Chemistry. Oreate AI Blog. [Link]
-
Tosyl group. Wikipedia. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Piperidin-4-yl 4-methylbenzenesulfonate. PubChem, National Center for Biotechnology Information. [Link]
-
Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Publishing. [Link]
-
7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks, Organic Chemistry I. [Link]
-
Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Center for Biotechnology Information. [Link]
-
Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. [Link]
-
Leaving Groups. Chemistry LibreTexts. [Link]
-
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). National Center for Biotechnology Information. [Link]
-
Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si). SciSpace. [Link]
-
SN2 Reaction Mechanism. Chemistry Steps. [Link]
-
General Considerations. The Royal Society of Chemistry. [Link]
-
Classical tosylate/chloride leaving group approach supports a tetrahedral transition state for additions to trigonal carbon. PubMed, National Center for Biotechnology Information. [Link]
-
9.13: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]
- Preparation of 1-acetyl-4-piperidones.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Center for Biotechnology Information. [Link]
-
Nucleophilic substitution of (sulfonyloxymethyl)aziridines. SciSpace. [Link]
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry. [Link]
-
Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. PubMed, National Center for Biotechnology Information. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (CAS No. 92531-11-8). As a preferred source for laboratory safety information, this guide moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to work with confidence and security.
Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally related molecules, including piperidine derivatives and sulfonate esters, to establish a robust safety protocol. The primary hazards are anticipated to stem from both the piperidine core and the tosylate (4-methylbenzenesulfonate) leaving group. Piperidine and its derivatives are known to be corrosive, causing severe skin and eye damage, and can be toxic if inhaled or absorbed through the skin.[1][2] Similarly, certain sulfonate esters are recognized as potent electrophiles and may cause skin, eye, and respiratory irritation.[3]
Foundational Safety: Engineering Controls as the First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary and most effective method of exposure control is the implementation of robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[4][5] This is critical to minimize inhalation of airborne particulates or vapors, which may cause respiratory irritation.[6]
-
Glove Box: For procedures with a high potential for generating dust, such as weighing or transferring fine powders, the use of a glove box or a ventilated balance enclosure is strongly recommended to enhance containment.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical safety goggles & face shield[2] | 2 pairs of nitrile gloves (double-gloving) | Full-length lab coat | Required if not in a fume hood or ventilated enclosure[7] |
| Preparing Solutions | Chemical safety goggles & face shield | Chemically resistant gloves (e.g., nitrile) | Full-length lab coat; chemical apron recommended | Not required if performed in a fume hood |
| Conducting Reactions | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile) | Full-length lab coat | Not required if performed in a fume hood |
| Handling Spills | Chemical safety goggles & face shield | Heavy-duty, chemically resistant gloves | Chemically resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges[4] |
Eye and Face Protection
Due to the anticipated corrosive nature of piperidine derivatives, standard safety glasses are insufficient.
-
Chemical Safety Goggles: Wear indirect-vent, splash-resistant goggles conforming to EN 166 or ANSI Z87.1 standards at all times.[2][4]
-
Face Shield: A full-face shield must be worn over safety goggles whenever there is a risk of splashing or when handling larger quantities (>50 mL) of solutions.[1][2] Contact lenses should not be worn, as they can absorb and concentrate irritants.[8]
Hand Protection
Skin contact can lead to severe irritation or burns.[1]
-
Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact.[7] Always inspect gloves for signs of degradation or punctures before use.[4]
-
Breakthrough Time: For prolonged contact or immersion, consult the glove manufacturer's data to ensure the material has a sufficient breakthrough time for the solvents being used.
-
Technique: Employ a "double-gloving" technique when handling the solid powder to minimize the risk of exposure during glove removal. Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][8]
Body Protection
-
Lab Coat: A full-length, flame-retardant lab coat should be worn and kept fully fastened.
-
Additional Protection: For operations involving larger volumes or a significant splash risk, a chemically resistant apron or coveralls should be worn over the lab coat.[7] Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
Work within a fume hood should eliminate the need for respiratory protection. However, in the event of an engineering control failure or during emergency spill response, respiratory protection is critical.
-
Respirator Type: A NIOSH-approved air-purifying respirator fitted with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.[4] A face-piece fit test is mandatory for all users of tight-fitting respirators.[4]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, pre-defined workflow minimizes risk and ensures procedural consistency.
Caption: Workflow for handling this compound.
Procedural Steps:
-
Preparation: Before bringing the chemical into the work area, ensure your fume hood has been certified within the last year. Don all required PPE as outlined in Section 2.
-
Handling (Solid):
-
Ground all equipment to prevent static discharge, which can cause fine powders to become airborne.[5]
-
Carefully weigh the desired amount of the solid compound.
-
-
Handling (Solution):
-
Slowly add the solid to the solvent in your reaction vessel. Be mindful of potential exothermic reactions.
-
Ensure the vessel is properly secured and that any stirring is well-controlled to prevent splashing.
-
-
Decontamination:
-
Wipe down all surfaces inside the fume hood where the compound was handled.
-
Rinse all contaminated glassware three times with a suitable solvent (e.g., ethanol, acetone). Collect the rinsate as hazardous waste.[9]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of this compound or its containers can pose a significant risk.
-
Chemical Waste: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[9]
-
Solid Waste: Collect unused solid material and any grossly contaminated items (e.g., weighing paper, paper towels from spills) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: All solutions containing the compound, as well as the solvent rinses from decontamination, must be collected in a designated, sealed container for hazardous liquid organic waste.[10] This waste should be stored safely until collection by a licensed waste contractor.[10]
-
-
Container Disposal: Empty containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.[9] After rinsing, deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).
Emergency Procedures: Immediate Response Actions
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5] An emergency eyewash station must be accessible within a 10-second travel distance.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists or if the contact was extensive.[1][4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method) and seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water and seek immediate medical attention.
By integrating these expert-level protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Vertex AI Search. (2023, March 16).
- Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide.
- Carl ROTH. (2025, March 31).
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Piperidine.
- Antibodies. (n.d.).
- Thermo Fisher Scientific. (2015, February 2).
- Sigma-Aldrich. (2025, September 23).
- University of California, Santa Cruz. (n.d.). Chemical Waste Name or Mixtures.
- Virginia Commonwealth University. (n.d.).
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- TCI Chemicals. (2025, January 15).
- BLD Pharm. (n.d.).
- Chemtalk. (2008, May 28). Ester Disposal.
- Chemicea. (n.d.).
- National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... PMC.
- Cayman Chemical. (2025, August 28). 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride)
- Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Product Quality Research Institute. (n.d.).
- Periodic Chemistry. (2019, February 25).
- ResearchGate. (2025, August 30).
- Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
